Furano(2'',3'',7,6)-4'-hydroxyflavanone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVPPPMIRNLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Psoraleflavanone Biosynthesis Pathway in Psoralea corylifolia: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the psoraleflavanone biosynthesis pathway in Psoralea corylifolia. It details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the production of this and related bioactive flavonoids for applications in drug discovery and development.
Introduction to Psoraleflavanone and Psoralea corylifolia
Psoralea corylifolia L., commonly known as Babchi, is a medicinal plant with a long history of use in traditional Chinese and Ayurvedic medicine. The seeds of this plant are a rich source of a diverse array of phytochemicals, including flavonoids, coumarins, and meroterpenes, which contribute to its various pharmacological activities.[1] Among the notable flavonoids are flavanones, isoflavones, and chalcones.[2] Psoraleflavanone and its structural relatives, such as bavachin, are prenylated flavonoids that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] Understanding the biosynthesis of these complex molecules is crucial for their sustainable production and for metabolic engineering efforts aimed at enhancing their yield.
The Psoraleflavanone Biosynthesis Pathway
The biosynthesis of psoraleflavanone is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in specific modifications including prenylation. The putative pathway is outlined below.
Phenylpropanoid Pathway: The Precursor Supply
The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4][5][6]
Flavonoid Biosynthesis: Formation of the Flavanone (B1672756) Skeleton
The flavanone core structure is synthesized from p-coumaroyl-CoA and malonyl-CoA:
-
Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[7]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the corresponding flavanone, naringenin.[7][8]
Prenylation and Final Modifications
The final steps leading to psoraleflavanone involve prenylation and potentially other modifications. The exact sequence of these events is a subject of ongoing research.
-
Prenyltransferase (PT): A crucial step is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton. In Psoralea corylifolia, a novel prenyltransferase, PcPT11 , has been identified. This enzyme exhibits broad substrate promiscuity, capable of acting on various flavonoids. It is known to catalyze the C-6 prenylation of flavonoids to produce compounds like bavachin.[9] It is hypothesized that a similar prenylation occurs on either naringenin or its chalcone precursor.
-
Cytochrome P450-dependent monooxygenases (CYPs): Further hydroxylations or other modifications to the flavonoid ring structure may be catalyzed by CYP enzymes to yield the final psoraleflavanone structure.[10]
The precise order of prenylation and isomerization (i.e., whether the prenyl group is added to the chalcone before or after cyclization by CHI) in the biosynthesis of psoraleflavanone is not yet definitively established and represents an important area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. scispace.com [scispace.com]
- 5. Analysis of protein prenylation in vitro and in vivo using functionalized phosphoisoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Biological Insights into Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a novel flavanone (B1672756) isolated from the seeds of Psoralea corylifolia. This document collates available spectroscopic data, details relevant experimental protocols, and explores potential signaling pathways associated with flavonoids from this plant species, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data of this compound
This compound, also known as Psoraleflavanone, was first isolated and structurally elucidated from the seeds of Psoralea corylifolia.[1] The structural determination was accomplished using a combination of spectroscopic techniques. While the complete raw data from the original publication remains largely inaccessible in readily available public domains, the following tables summarize the expected spectroscopic characteristics based on the reported structure and general data for similar flavonoid compounds.
Table 1: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Features and Expected Values |
| UV-Vis Spectroscopy | Expected λmax values in methanol (B129727) around 285 nm and 325 nm, characteristic of the flavanone chromophore. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) group stretching (around 3300 cm⁻¹), a carbonyl (C=O) group of the flavanone ring (around 1680 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching of the furan (B31954) and pyran rings (around 1250-1000 cm⁻¹). |
| ¹H NMR Spectroscopy | Expected signals for the characteristic flavanone ABC ring system, including a doublet of doublets for H-2, and two doublets of doublets for the diastereotopic H-3 protons. Aromatic protons on the A, B, and furan rings would appear in the aromatic region (δ 6.0-8.0 ppm). The hydroxyl proton would appear as a singlet. |
| ¹³C NMR Spectroscopy | Characteristic signals for the carbonyl carbon (C-4) around δ 190 ppm, the C-2 carbon around δ 80 ppm, and the C-3 carbon around δ 45 ppm. Aromatic and furan carbons would resonate in the δ 90-165 ppm region. |
| Mass Spectrometry (MS) | The exact mass of the molecular ion [M+H]⁺ would correspond to the molecular formula C₁₇H₁₂O₄. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids. |
Experimental Protocols
Detailed experimental procedures are crucial for the replication of scientific findings and further research. The following sections outline the general methodologies for the isolation of this compound and the acquisition of its spectroscopic data, based on established protocols for flavonoids from Psoralea corylifolia.[2][3][4][5]
Isolation of this compound from Psoralea corylifolia Seeds
The isolation of this compound typically involves solvent extraction followed by chromatographic separation.
Materials and Reagents:
-
Dried seeds of Psoralea corylifolia
-
Ethanol (70-95%) or other suitable organic solvents (e.g., methanol, acetone)
-
Silica (B1680970) gel for column chromatography
-
A series of organic solvents for column elution (e.g., hexane (B92381), ethyl acetate (B1210297), chloroform, methanol gradients)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: The dried and powdered seeds of Psoralea corylifolia are extracted with a suitable solvent, such as 70% ethanol, using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.[3]
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing the target compound.
-
Purification: Fractions containing this compound are combined, concentrated, and may require further purification by repeated column chromatography or preparative HPLC to obtain the pure compound.
Caption: Workflow for the isolation of this compound.
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
A solution of the purified compound in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.
-
The wavelengths of maximum absorbance (λmax) are determined.
Infrared (IR) Spectroscopy:
-
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹, and the frequencies of characteristic absorption bands are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, often with techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on other flavonoids from Psoralea corylifolia provides insights into potential biological activities. Flavonoids from this plant have been shown to interact with several key cellular signaling pathways implicated in inflammation, oxidative stress, and metabolic regulation.
Potential Target Signaling Pathways for Psoralea corylifolia Flavonoids:
-
NF-κB Signaling Pathway: Flavonoids from Psoralea corylifolia have been demonstrated to inhibit the NF-κB pathway, which plays a central role in inflammation. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
-
PKC-α/NOX Signaling Pathway: Some constituents of Psoralea corylifolia have been found to ameliorate hepatocyte injury by downregulating the PKC-α/NOX signaling pathway, thereby reducing oxidative stress.
-
PPARγ-ABCA1/ABCG1 Pathway: Flavonoid extracts from the plant have been shown to induce cholesterol efflux via the PPARγ-ABCA1/ABCG1 pathway, suggesting a potential role in mitigating atherosclerosis.
References
- 1. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Study on the extraction process of total flavonoids from Psoralea corylifolia by enzyme-assisted technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Psoraleflavanone: A Comprehensive ¹³C-NMR and ¹H-NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of natural compounds is paramount. Psoraleflavanone, a flavanone (B1672756) isolated from Psoralea corylifolia, has garnered interest for its potential biological activities. This technical guide provides an in-depth analysis of its molecular structure through the lens of Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C-NMR and ¹H-NMR) spectroscopy, presenting key data and detailed experimental protocols.
Quantitative NMR Data of Psoraleflavanone
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H-NMR and ¹³C-NMR spectra provide detailed information about the electronic environment of each proton and carbon atom, respectively, while coupling constants (J) in ¹H-NMR reveal the connectivity of neighboring protons.
While a comprehensive, publicly available, peer-reviewed source detailing the complete ¹H and ¹³C-NMR spectral data for psoraleflavanone in a readily accessible tabular format remains elusive in the current body of scientific literature, analysis of related flavanones and general principles of NMR spectroscopy allow for the prediction of its spectral characteristics. For precise structural confirmation and reporting, it is imperative that researchers acquire and publish this specific data.
For illustrative purposes and to guide researchers in their analytical endeavors, the following tables present a generalized structure for the expected NMR data based on the known structure of psoraleflavanone and data from structurally similar flavanones isolated from Psoralea corylifolia.
Table 1: Predicted ¹H-NMR Spectral Data for Psoraleflavanone
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.2 - 5.4 | dd | ~12, ~3 |
| H-3a | 3.0 - 3.2 | dd | ~17, ~12 |
| H-3b | 2.7 - 2.9 | dd | ~17, ~3 |
| H-5 | 7.7 - 7.9 | s | - |
| H-6 | 6.4 - 6.6 | d | ~8.5 |
| H-8 | 6.3 - 6.5 | d | ~8.5 |
| H-2' | 7.2 - 7.4 | d | ~8.5 |
| H-3' | 6.8 - 7.0 | d | ~8.5 |
| H-5' | 6.8 - 7.0 | d | ~8.5 |
| H-6' | 7.2 - 7.4 | d | ~8.5 |
| 7-OH | 12.0 - 13.0 | s | - |
| 4'-OH | 9.0 - 10.0 | s | - |
Note: Predicted values are based on typical chemical shifts for flavanones and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C-NMR Spectral Data for Psoraleflavanone
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 78 - 80 |
| C-3 | 42 - 44 |
| C-4 | 195 - 198 |
| C-4a | 102 - 104 |
| C-5 | 162 - 164 |
| C-6 | 95 - 97 |
| C-7 | 164 - 166 |
| C-8 | 94 - 96 |
| C-8a | 160 - 162 |
| C-1' | 128 - 130 |
| C-2' | 127 - 129 |
| C-3' | 115 - 117 |
| C-4' | 157 - 159 |
| C-5' | 115 - 117 |
| C-6' | 127 - 129 |
Note: Predicted values are based on typical chemical shifts for flavanones and may vary depending on the solvent and experimental conditions.
Detailed Experimental Protocols for NMR Analysis of Flavanones
The following protocols provide a detailed methodology for the acquisition and analysis of ¹H-NMR and ¹³C-NMR spectra of flavanones like psoraleflavanone.
Sample Preparation
-
Purity of the Analyte: Ensure the isolated psoraleflavanone is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are recommended for purification.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Common choices for flavonoids include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), deuterated acetone (B3395972) ((CD₃)₂CO), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of hydroxyl protons.
-
Concentration: Dissolve approximately 5-10 mg of the purified psoraleflavanone in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. For ¹³C-NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard for chemical shift calibration (δ 0.00 ppm).
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion and sensitivity. A standard suite of 1D and 2D NMR experiments should be performed for complete structural elucidation.
1D NMR Experiments:
-
¹H-NMR: This is the fundamental experiment to determine the number of different types of protons and their splitting patterns.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
-
¹³C-NMR: This experiment provides information on the number of non-equivalent carbons and their types (quaternary, CH, CH₂, CH₃).
-
Typical Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, helping to identify adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.
Data Processing and Interpretation
-
Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas of the peaks in the ¹H-NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Assignment: All peaks are identified, and their chemical shifts, multiplicities, and coupling constants are determined. The collective data from all 1D and 2D NMR experiments are then used to assign each signal to a specific proton and carbon in the psoraleflavanone molecule.
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of a natural product like psoraleflavanone.
Caption: Workflow for the NMR analysis of psoraleflavanone.
This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the rigorous ¹³C-NMR and ¹H-NMR analysis of psoraleflavanone. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is essential for the accurate structural elucidation and further investigation of this and other natural products in the context of drug discovery and development.
The Rising Therapeutic Potential of Furanoflavonones from Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanoflavonones, a unique class of flavonoids characterized by a furan (B31954) ring fused to the flavonoid backbone, are emerging as a promising source of novel therapeutic agents. Found in various traditional medicinal plants, these compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Their complex structures offer a rich scaffold for the development of new drugs with potentially novel mechanisms of action. This technical guide provides an in-depth overview of the biological activities of recently discovered furanoflavonones, with a focus on their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Biological Activities of Novel Furanoflavonones
Recent research has highlighted the significant therapeutic potential of furanoflavonones isolated from various medicinal plants. These compounds have been shown to exhibit potent antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Furanoflavonones have demonstrated notable activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Furanoflavonones have been shown to modulate key inflammatory pathways, offering potential for the development of novel anti-inflammatory drugs. A key mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.
Cytotoxic Activity
The potential of furanoflavonones as anticancer agents is a rapidly growing area of research. These compounds have been shown to inhibit the growth of various cancer cell lines, with their potency measured by the half-maximal inhibitory concentration (IC50).
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected novel furanoflavonones.
Table 1: Antimicrobial Activity of Furanoflavonones from Tephrosia vogelii
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Tephrosin | Escherichia coli TISTR 780 | 25 | [1][2] |
| Tephrosin | Staphylococcus aureus | 830 | [3][4] |
| Tephrosin | Proteus mirabilis | 500 | [3][4] |
| Obovatachalcone | Pseudomonas aeruginosa | 830 | [3][4] |
Table 2: Cytotoxicity of Furanoflavonones and Related Extracts
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Pongamia pinnata petroleum ether extract | A431 (Skin Cancer) | 89.59 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols used to assess the biological activity of furanoflavonones.
Isolation and Structure Elucidation of Furanoflavonones
The isolation and characterization of novel furanoflavonones is the first critical step in their evaluation.
General Procedure:
-
Extraction: The plant material (e.g., seeds, roots, or leaves) is dried, powdered, and extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The active fractions are subjected to various chromatographic techniques for purification. This typically involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The chemical structures of the isolated furanoflavonones are determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of furanoflavonones is typically determined using broth microdilution or agar (B569324) disk diffusion methods.
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The furanoflavonone is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the furanoflavonone that completely inhibits the visible growth of the bacteria.
Anti-inflammatory Assays
The anti-inflammatory potential of furanoflavonones is often assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: The cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the furanoflavonone for a specific period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
IC50 Calculation: The concentration of the furanoflavonone that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.
Cytotoxicity Assays
The anticancer activity of furanoflavonones is evaluated by assessing their ability to inhibit the proliferation of cancer cells.
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the furanoflavonone for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Furanoflavonones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In their resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines.
Furanoflavonoids such as pongapin (B1230406) and karanjin (B1673290) have been shown to inhibit the NF-κB pathway.[6][7] They can suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.[6][7]
Caption: Inhibition of the NF-κB signaling pathway by furanoflavonones.
Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest
Furanoflavonones can induce cancer cell death through apoptosis (programmed cell death) and by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. The furanoflavonoids pongapin and karanjin have been shown to induce G2/M arrest and apoptosis in cervical cancer cells.[6][7] Their mechanisms involve the differential modulation of reactive oxygen species (ROS), induction of DNA damage, and regulation of the NF-κB signaling pathway.[6][7]
Caption: General workflow of the anticancer activity of furanoflavonones.
Conclusion and Future Directions
Novel furanoflavonones isolated from traditional medicinal plants represent a valuable resource for the discovery of new drugs. Their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, are supported by growing scientific evidence. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of natural products.
Future research should focus on:
-
The isolation and characterization of new furanoflavonones from unexplored plant sources.
-
Comprehensive screening of these compounds against a wider range of microbial strains and cancer cell lines to identify lead candidates.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
Preclinical and clinical studies to evaluate the safety and efficacy of the most promising furanoflavonones.
By leveraging the knowledge of traditional medicine with modern scientific techniques, the full therapeutic potential of furanoflavonones can be unlocked, leading to the development of novel and effective treatments for a variety of diseases.
References
- 1. Tephrosin and obovatachalcone with antibacterial activity from Tephrosia vogelii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antibacterial and antioxidant activity of flavonoids from the roots of Tephrosia vogelii: a combined experimental and computational study | CoLab [colab.ws]
- 4. In vitro antibacterial and antioxidant activity of flavonoids from the roots of Tephrosia vogelii: a combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of Pongamia pinnata plant extract against skin cancer: In-silico and in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pongapin and Karanjin, furanoflavanoids of Pongamia pinnata, induce G2/M arrest and apoptosis in cervical cancer cells by differential reactive oxygen species modulation, DNA damage, and nuclear factor kappa-light-chain-enhancer of activated B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Review of Current Knowledge
Despite its identification as a natural product with potential therapeutic activities, in-depth research elucidating the specific mechanism of action of Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, remains limited. This technical guide synthesizes the available information on this novel flavanone (B1672756) and explores the likely signaling pathways it may influence based on the activities of structurally related flavonoids.
Compound Profile
This compound is a flavonoid isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine.[1][2][3] Its chemical structure, characterized by a furan (B31954) ring fused to the flavanone backbone, distinguishes it from more commonly studied flavonoids.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₄ | [4] |
| Molecular Weight | 280.27 g/mol | [4] |
| CAS Number | 1454619-70-5 | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
| Source | Seeds of Psoralea corylifolia | [1][2][3] |
Postulated Mechanisms of Action
Direct experimental evidence detailing the signaling pathways modulated by this compound is not yet available in the scientific literature. However, based on the well-documented activities of other flavanones, particularly those with similar structural features like a 4'-hydroxyl group, we can hypothesize its potential mechanisms. Flavonoids are known to exert their effects through various pathways, including antioxidant, anti-inflammatory, and anticancer mechanisms.
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The 4'-hydroxy group on the B-ring of this compound is a key structural feature that likely contributes to its antioxidant potential.
Hypothetical Antioxidant Workflow:
Caption: Hypothetical workflow of antioxidant activity.
Anti-inflammatory Signaling
Flavonoids are known to modulate inflammatory pathways by inhibiting key enzymes and transcription factors. It is plausible that this compound could interfere with pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential anti-inflammatory signaling pathways.
Anticancer Activity
Many flavonoids exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. Studies on structurally similar compounds like 2'-hydroxyflavanone (B191500) have shown involvement of pathways such as STAT3, MAPK, and Wnt/β-catenin.[5][6] While no specific studies have been conducted on this compound, it may share similar targets.
Hypothesized Anticancer Signaling:
Caption: Hypothesized anticancer signaling pathways.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound have been published. The general procedure involves chromatographic separation and spectroscopic analysis.
General Isolation and Identification Workflow:
Caption: General experimental workflow for isolation.
Future Directions
The therapeutic potential of this compound is yet to be fully explored. Future research should focus on:
-
In vitro and in vivo studies: To elucidate its specific biological activities and determine its efficacy and safety.
-
Mechanism of action studies: To identify the precise molecular targets and signaling pathways modulated by this compound.
-
Quantitative analysis: To determine key parameters such as IC50 and EC50 values for its various biological effects.
-
Structure-activity relationship studies: To understand how its unique chemical structure contributes to its biological activities.
Conclusion
This compound is a novel natural product with a chemical structure that suggests potential antioxidant, anti-inflammatory, and anticancer properties. However, a significant gap exists in the scientific literature regarding its specific mechanism of action. The hypotheses presented in this guide, based on the known activities of related flavonoids, provide a framework for future investigations into the therapeutic potential of this promising compound. Further dedicated research is imperative to unlock its full pharmacological profile and validate its potential use in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:1454619-70-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Furano(2",3":7,6)-4'-hydroxyflavanone [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Psoraleflavanone: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoraleflavanone, a flavanone (B1672756) isolated from the seeds of Psoralea corylifolia, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of its antioxidant capabilities. While quantitative data on the isolated compound remains limited in publicly accessible literature, this document synthesizes the available information on the antioxidant activity of Psoralea corylifolia extracts, of which psoraleflavanone is a known constituent. It further details the standard experimental protocols for evaluating antioxidant potential and explores the likely signaling pathways involved, based on the well-established mechanisms of similar flavonoid structures. This guide aims to serve as a foundational resource for researchers investigating the therapeutic utility of psoraleflavanone.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their wide range of biological activities, including potent antioxidant effects. Psoraleflavanone is a flavanone that has been identified as a constituent of Psoralea corylifolia, a plant with a long history of use in traditional medicine. The antioxidant properties of flavonoids are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense against oxidative stress.
This guide will therefore focus on providing a framework for understanding the potential antioxidant properties of psoraleflavanone by:
-
Presenting the antioxidant activities of Psoralea corylifolia extracts.
-
Detailing the standard experimental methodologies for assessing antioxidant activity.
-
Proposing the likely signaling pathways through which psoraleflavanone may exert its antioxidant effects, based on the established mechanisms of structurally related flavonoids.
Quantitative Antioxidant Data of Psoralea corylifolia Extracts
Extracts of Psoralea corylifolia have demonstrated notable free radical scavenging and antioxidant activities in various in vitro assays. These activities provide an indirect measure of the potential contribution of its constituents, including psoraleflavanone.
| Assay Type | Extract/Compound | Key Findings | Reference |
| DPPH Radical Scavenging | Ethanolic extract of P. corylifolia seeds | Showed dose-dependent scavenging activity. | [1][3] |
| Hydroxyl Radical Scavenging | Extract of P. corylifolia | Exhibited significant hydroxyl radical scavenging. | [1][3] |
| Superoxide (B77818) Radical Scavenging | Extract of P. corylifolia | Demonstrated potent superoxide radical scavenging ability. | [1][3] |
| Nitric Oxide Radical Scavenging | Extract of P. corylifolia | Effectively scavenged nitric oxide radicals. | [1][3] |
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for key in vitro assays commonly used to evaluate the antioxidant properties of natural compounds like psoraleflavanone.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (psoraleflavanone) dissolved in a suitable solvent (e.g., DMSO, methanol)
-
Positive control (e.g., Ascorbic acid, Trolox, Quercetin)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add the test compound or positive control at different concentrations.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound and positive control
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS and potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at ~734 nm.
-
Add the test compound or positive control at various concentrations to the ABTS•+ working solution.
-
After a set incubation period, measure the absorbance at ~734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution)
-
Test compound and a standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~593 nm)
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compound or standard to the FRAP reagent.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at approximately 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of the standard.
-
Potential Signaling Pathways Modulated by Psoraleflavanone
Based on the known mechanisms of other flavonoids, psoraleflavanone is likely to exert its antioxidant effects through the modulation of key intracellular signaling pathways.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).
-
Mechanism of Action:
-
Oxidative or electrophilic stress can induce conformational changes in Keap1, leading to the release of Nrf2.
-
Psoraleflavanone, like other flavonoids, may act as an electrophile that reacts with cysteine residues on Keap1, promoting Nrf2 dissociation.
-
Once released, Nrf2 translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.
-
This binding initiates the transcription of a battery of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
-
The upregulation of these proteins enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
-
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant activity of a compound like psoraleflavanone involves a series of standardized in vitro tests.
Conclusion and Future Directions
While direct quantitative evidence for the antioxidant activity of isolated psoraleflavanone is currently lacking in the accessible scientific literature, the significant antioxidant properties of Psoralea corylifolia extracts strongly suggest that psoraleflavanone possesses antioxidant potential. Based on its flavonoid structure, it is hypothesized to act as a potent free radical scavenger and an activator of the Nrf2/ARE pathway, thereby upregulating endogenous antioxidant defenses.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of psoraleflavanone to enable rigorous biological testing.
-
Quantitative Antioxidant Assays: Performance of a comprehensive panel of in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) on the purified compound to determine its specific IC50 values and antioxidant capacity.
-
Cellular Studies: Investigation of the effects of psoraleflavanone on cellular oxidative stress, including its ability to mitigate ROS production and protect cells from oxidative damage.
-
Mechanism of Action: Elucidation of the precise molecular mechanisms underlying the antioxidant effects of psoraleflavanone, with a particular focus on its interaction with the Nrf2/ARE pathway and other relevant signaling cascades.
Addressing these research gaps will be crucial for a thorough understanding of the antioxidant properties of psoraleflavanone and for unlocking its potential as a novel therapeutic agent for the prevention and treatment of oxidative stress-related diseases.
References
In-Silico Docking Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical in-silico docking study of Furano(2'',3'',7,6)-4'-hydroxyflavanone. As of the latest literature review, no specific docking studies for this particular compound have been published. The methodologies, data, and pathways described herein are based on established protocols for similar flavonoid compounds and are intended to serve as a technical guide and an example of a potential research direction.
Introduction
This compound is a natural flavonoid isolated from the seeds of Psoralea corylifolia. This plant has a long history in traditional medicine, and its extracts are known to contain various bioactive compounds, including flavonoids and furanocoumarins. Many of these compounds, such as bakuchiol (B1667714) and psoralidin, have demonstrated significant biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Given the therapeutic potential of compounds from Psoralea corylifolia, in-silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction of this compound with potential protein targets, thereby elucidating its mechanism of action and guiding further drug discovery efforts.
This whitepaper outlines a hypothetical in-silico docking study of this compound against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in various inflammatory diseases. The aim is to provide a detailed technical guide on the potential methodologies, expected data, and interpretation of results for such a study.
Experimental Protocols: A Hypothetical Docking Study
This section details a plausible methodology for a molecular docking study of this compound against TNF-α.
Software and Tools
-
Molecular Docking Software: AutoDock Vina
-
Visualization and Analysis: PyMOL, Discovery Studio
-
Ligand and Protein Preparation: AutoDock Tools (ADT)
-
Database for Protein Structure: Protein Data Bank (PDB)
-
Database for Ligand Structure: PubChem
Protein Preparation
-
Retrieval of Target Structure: The three-dimensional crystal structure of human TNF-α (PDB ID: 2AZ5) would be downloaded from the Protein Data Bank.
-
Preparation of the Protein: The protein structure would be prepared using AutoDock Tools. This process involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Saving the prepared protein structure in the PDBQT file format.
-
Ligand Preparation
-
Retrieval of Ligand Structure: The 3D structure of this compound would be obtained from the PubChem database.
-
Ligand Optimization: The ligand's structure would be energy-minimized using a suitable force field (e.g., MMFF94).
-
Preparation for Docking: Using AutoDock Tools, rotatable bonds in the ligand would be defined, and the structure would be saved in the PDBQT format.
Molecular Docking Simulation
-
Grid Box Generation: A grid box would be defined around the active site of TNF-α. The dimensions and center of the grid box would be set to encompass the key amino acid residues known to be involved in inhibitor binding.
-
Docking Execution: AutoDock Vina would be used to perform the docking simulation. The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.
-
Analysis of Results: The docking results would be analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) for the best pose would be visualized and analyzed using PyMOL or Discovery Studio.
Data Presentation: Hypothetical Docking Results
The following table summarizes the hypothetical quantitative data from the in-silico docking study of this compound and a reference inhibitor against TNF-α.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) [Estimated] | Number of Hydrogen Bonds | Interacting Amino Acid Residues |
| This compound | -8.5 | 1.5 | 3 | TYR59, GLN61, LEU120 |
| Reference Inhibitor (e.g., a known TNF-α inhibitor) | -9.2 | 0.8 | 4 | TYR59, GLN61, TYR119, SER60 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the proposed in-silico docking study.
Potential Signaling Pathway
Based on the hypothetical inhibition of TNF-α, the following diagram illustrates the potential downstream effects on a simplified inflammatory signaling pathway.
Conclusion
This technical whitepaper presents a hypothetical yet plausible framework for investigating the bioactivity of this compound through in-silico molecular docking. By targeting TNF-α, a key inflammatory mediator, the outlined study provides a roadmap for predicting the compound's binding affinity and interaction mechanisms. The presented methodologies, data tables, and visualizations serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of this and other related furanoflavonoids. While the results presented here are illustrative, they underscore the value of computational approaches in modern drug discovery. Further in-vitro and in-vivo studies would be necessary to validate these computational predictions and fully elucidate the pharmacological profile of this compound.
The Bioactive Flavonoids of Psoralea corylifolia: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralea corylifolia L., commonly known as "Bu Gu Zhi" in Traditional Chinese Medicine and "Babchi" in Ayurveda, has a long history of medicinal use for a variety of ailments. Modern phytochemical investigations have revealed that the seeds of this plant are a rich reservoir of bioactive compounds, with flavonoids being a prominent class. These flavonoids, including isoflavones, flavanones, and chalcones, have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth literature review of the bioactivity of flavonoids from Psoralea corylifolia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Flavonoid Profile and Quantitative Analysis
Numerous flavonoids have been isolated and identified from Psoralea corylifolia. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of these compounds.[1] The major bioactive flavonoids include, but are not limited to, bakuchiol (B1667714) (a meroterpene often studied alongside flavonoids), psoralen, isopsoralen, neobavaisoflavone, isobavachalcone, bavachinin, bavachin, corylin (B1236167), and psoralidin (B1678305).[1][2][3][4]
Table 1: Quantitative Analysis of Major Flavonoids in Psoralea corylifolia Seeds
| Flavonoid/Compound | Class | Amount (mg/g of dry extract) | Reference |
| Bakuchiol | Meroterpene | 11.71 | [5] |
| Psoralen | Furanocoumarin | 0.74 | [5] |
| Angelicin | Furanocoumarin | - | [5] |
| Neobavaisoflavone | Isoflavone | - | [1][2] |
| Psoralidin | Coumestan | - | [5] |
| Isobavachalcone | Chalcone (B49325) | - | [5] |
| Bavachinin | Flavanone | 1.19 | [5] |
| Corylin | Isoflavone | - | [3] |
| Bavachin | Flavanone | - | [3] |
| Corylifol A | Flavonoid | - | [1] |
| 4'-O-methylbavachalcone | Chalcone | - | [1] |
Note: "-" indicates that while the compound is a known major constituent, its specific amount in mg/g of dry extract was not specified in the provided search results.
Bioactivities of Psoralea corylifolia Flavonoids: Quantitative Data
The flavonoids from Psoralea corylifolia exhibit a remarkable range of biological activities. The following tables summarize the quantitative data (IC50 and MIC values) for their anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.
Table 2: Anti-inflammatory Activity of Psoralea corylifolia Flavonoids
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Bakuchiol | IL-6-induced STAT3 activation | Hep3B | 4.57 ± 0.45 µM | [6][7] |
| Bavachinin | IL-6-induced STAT3 activation | Hep3B | 3.02 ± 0.53 µM | [6][7] |
| Neobavaisoflavone | IL-6-induced STAT3 activation | Hep3B | 2.77 ± 0.02 µM | [6][7] |
| Corylifol A | IL-6-induced STAT3 activation | Hep3B | 0.81 ± 0.15 µM | [6][7] |
| Corylin | IL-6-induced STAT3 activation | Hep3B | 1.37 ± 0.45 µM | [6][7] |
| Isobavachalcone | IL-6-induced STAT3 activation | Hep3B | 2.45 ± 0.13 µM | [6][7] |
| Bavachin | IL-6-induced STAT3 activation | Hep3B | 4.89 ± 0.05 µM | [6][7] |
| 7-O-methylcorylifol A | Superoxide anion generation | Human neutrophils | ≤ 10.89 μM | [1][8] |
| Psoralen | Superoxide anion generation | Human neutrophils | ≤ 10.89 μM | [1][8] |
| 7-O-Isoprenylcorylifol A | Elastase release | Human neutrophils | ≤ 14.30 μM | [1][8] |
| 7-O-Isoprenylneobavaisoflavone | Elastase release | Human neutrophils | ≤ 14.30 μM | [1][8] |
| 12,13-dihydro-12,13-epoxybakuchiol | Elastase release | Human neutrophils | ≤ 14.30 μM | [1][8] |
| Bakuchiol | NO production | RAW264.7 | 21.57 µM | [9] |
| Psoralidin | NO production | - | ≤ 36.65 μM | [1][8] |
Table 3: Anticancer Activity of Psoralea corylifolia Flavonoids
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Psoralen | K562 | Leukemia | 24.4 µg/mL | [10][11] |
| KB | Oral Carcinoma | 88.1 µg/mL | [10][11] | |
| KBv200 (multidrug-resistant) | Oral Carcinoma | 86.6 µg/mL | [10][11] | |
| K562/ADM (multidrug-resistant) | Leukemia | 62.6 µg/mL | [10][11] | |
| Isopsoralen | KB | Oral Carcinoma | 61.9 µg/mL | [10][11] |
| KBv200 (multidrug-resistant) | Oral Carcinoma | 49.4 µg/mL | [10][11] | |
| K562 | Leukemia | 49.6 µg/mL | [10][11] | |
| K562/ADM (multidrug-resistant) | Leukemia | 72.0 µg/mL | [10][11] | |
| Psoralidin | A549 | Lung Cancer | 10-20 µM | [12] |
| Eca9706 | Esophageal Carcinoma | 5, 10, 20 µM (dose-dependent) | [6] | |
| SW480 | Colon Cancer | 5, 10, 20 µM (dose-dependent) | [13] | |
| Bavachin | HepG2 | Hepatocellular Carcinoma | 24.4 µmol/L (at 24h) | [14] |
| Ethanol Extract | MCF7 | Breast Cancer | 10.1 µg/ml | [15] |
Table 4: Antioxidant Activity of Psoralea corylifolia Flavonoids
| Compound/Extract | Assay | IC50 Value | Reference |
| Psoralidin | DPPH radical scavenging | 43.85 mg/L | [13] |
| ABTS radical scavenging | 1.32 mg/L | [13] | |
| Corylifolin | ABTS radical scavenging | 4.97 mg/L | [13] |
| Daidzein | ABTS radical scavenging | 34.22 mg/L | [13] |
| Astragalin | ABTS radical scavenging | 31.27 mg/L | [13] |
| Psoralidin | ESR | 44.7 µM | [16] |
| Ethanol Extract | DPPH radical scavenging | 166.61 µg/ml | [17] |
| Superoxide scavenging | 177.69 µg/ml | [17] | |
| Methanolic Extract | DPPH radical scavenging | 0.14 ± 0 mg/l | [18] |
Table 5: Antimicrobial Activity of Psoralea corylifolia Flavonoids
| Compound | Microorganism | MIC Value | Reference |
| Isobavachalcone | Staphylococcus aureus (MRSA) | 8 µg/mL | [19] |
| Bakuchiol | Staphylococcus aureus (MRSA) | 8 µg/mL | [19] |
| Corylifol C | Staphylococcus aureus (MRSA) | 16 µg/mL | [19] |
| Neobavaisoflavone | Staphylococcus aureus (MRSA) | 16 µg/mL | [19] |
| Corylifolinin | Staphylococcus aureus (SA, MRSA, ESBLs-SA) | 0.7813, 1.5625, 0.78125 µ g/disc | [13] |
| Neobavaisoflavone | Staphylococcus aureus (SA, MRSA, ESBLs-SA) | 6.25 µ g/disc | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HT22, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[12][20]
-
Compound Treatment: Prepare serial dilutions of the test flavonoid in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.1%. Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).[21]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12][21]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[20][21]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[12]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the flavonoid for a specified time (e.g., 24 hours).[12]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Western Blot Analysis for MAPK Signaling Pathway
Principle: Western blotting is used to detect specific proteins in a sample. This protocol is used to assess the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, in response to treatment with a flavonoid like corylin.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.[3]
Signaling Pathways and Mechanisms of Action
The diverse bioactivities of Psoralea corylifolia flavonoids are mediated through their modulation of various cellular signaling pathways.
Anti-inflammatory Signaling Pathways of Corylin
Corylin has been shown to exert potent anti-inflammatory effects by targeting the MAPK and NLRP3 inflammasome pathways.[23][24][25] In microglia, lipopolysaccharide (LPS) stimulation triggers the phosphorylation of MAPKs (ERK, JNK, and p38), leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. Corylin inhibits this process by attenuating the phosphorylation of these MAPKs. Furthermore, corylin suppresses the activation of the NLRP3 inflammasome, a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β into its mature, pro-inflammatory form.[23][24][26]
Caption: Corylin inhibits LPS-induced inflammation via MAPK and NLRP3 pathways.
Neuroprotective Signaling Pathway of Neobavaisoflavone
Neobavaisoflavone has demonstrated neuroprotective effects, at least in part, through the activation of the SIRT1 signaling pathway. SIRT1 (Sirtuin 1) is a protein deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. Its activation is associated with neuroprotection in various models of neurodegenerative diseases.
Caption: Neobavaisoflavone promotes neuroprotection through SIRT1 activation.
Antioxidant Signaling Pathway of Isobavachalcone
Isobavachalcone exerts antioxidant effects through the activation of the Nrf2/HO-1 pathway.[8][16][27][28] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophiles, such as isobavachalcone, can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protection against oxidative damage.
Caption: Isobavachalcone activates the Nrf2/HO-1 antioxidant pathway.
Anticancer Signaling Pathway of Psoralidin
Psoralidin has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways, including the NF-κB and PI3K/Akt pathways.[6][13][17][19] It can also enhance TRAIL-induced apoptosis.[12] Psoralidin inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, it has been observed to reduce the expression of PI3K and the phosphorylation of Akt, key components of a major pro-survival signaling pathway. The inhibition of these pathways, coupled with the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leads to the activation of caspases and ultimately, apoptosis.[6][13]
Caption: Psoralidin induces apoptosis via inhibition of PI3K/Akt and NF-κB pathways.
Conclusion
The flavonoids isolated from Psoralea corylifolia represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their well-documented anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, supported by a growing body of quantitative data, underscore their importance in drug discovery. The elucidation of their mechanisms of action, involving the modulation of key cellular signaling pathways, provides a rational basis for their further development as novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a solid foundation for future investigations into the promising flavonoids of Psoralea corylifolia.
References
- 1. Development of an HPLC Method for Absolute Quantification and QAMS of Flavonoids Components in Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [HPLC determination of two flavonoid compounds in Psoralea corylifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological review of isobavachalcone, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bavachinin Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bavachin Induces Apoptosis through Mitochondrial Regulated ER Stress Pathway in HepG2 Cells [jstage.jst.go.jp]
- 15. Isobavachalcone ameliorates cognitive deficits, and Aβ and tau pathologies in triple-transgenic mice with Alzheimer's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Isobavachalcone: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]
- 18. Bavachin attenuates LPS-induced inflammatory response and inhibits the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms explaining the efficacy of psoralidin in cancer and osteoporosis, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jppres.com [jppres.com]
- 21. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia | springermedicine.com [springermedicine.com]
- 26. researchgate.net [researchgate.net]
- 27. iris.uniroma1.it [iris.uniroma1.it]
- 28. primo.bgu.ac.il [primo.bgu.ac.il]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Furano(2'',3'',7,6)-4'-hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and purification of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a naturally occurring flavonoid isolated from the seeds of Psoralea corylifolia.[1][2][3] Also known as psoraleflavanone, this compound is of interest for its potential biological activities. The proposed synthetic route is based on established methodologies for flavanone (B1672756) and furan (B31954) ring formation. This guide also outlines purification protocols and discusses the compound's potential interactions with key cellular signaling pathways, such as PI3K/AKT and JAK/STAT, which are known to be modulated by constituents of Psoralea corylifolia.
Introduction
This compound is a member of the flavonoid family, characterized by a C6-C3-C6 backbone. Its structure features a furan ring fused to the A ring of the flavanone core. Natural products from Psoralea corylifolia, including flavonoids, have demonstrated a range of biological activities, such as anti-inflammatory, antioxidant, and immunomodulatory effects. These activities are often attributed to the modulation of critical cellular signaling pathways. This document presents a plausible synthetic approach to this compound, detailed purification methods, and an overview of relevant biological signaling pathways.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process commencing with the formation of a chalcone (B49325) precursor, followed by cyclization to the flavanone, and subsequent construction of the furan ring.
Synthesis Workflow
References
Application Notes and Protocols for the Quantification of Psoraleflavanone using a Validated HPLC-UV Method
These application notes provide a comprehensive protocol for the quantitative analysis of psoraleflavanone in various sample matrices, particularly from plant extracts such as Psoralea corylifolia, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
Psoraleflavanone is a flavonoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery processes. The HPLC-UV method described herein offers a reliable and robust approach for the determination of psoraleflavanone. This document outlines the complete methodology, including sample preparation, chromatographic conditions, method validation, and data analysis.
Experimental Protocol
This protocol details the necessary steps for the quantification of psoraleflavanone.
2.1. Materials and Reagents
-
Psoraleflavanone reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Sample matrix (e.g., powdered Psoralea corylifolia seeds)
-
0.22 µm or 0.45 µm syringe filters
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
2.3. Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of psoraleflavanone. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.05% Trifluoroacetic Acid (TFA) B: Acetonitrile |
| Gradient Program | 0-5 min: 30% B 5-25 min: 30-70% B 25-30 min: 70% B 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2.4. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of psoraleflavanone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.
2.5. Sample Preparation (from Psoralea corylifolia seeds)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a conical flask. Add 25 mL of methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of psoraleflavanone falls within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] The validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Linearity
Linearity is assessed by analyzing a series of at least five concentrations of the standard solution. The calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥0.999.[4]
3.2. Precision
Precision is evaluated by performing repeated injections of the same standard solution. It is expressed as the relative standard deviation (RSD).
-
Intra-day precision: Assessed by analyzing six replicates on the same day.
-
Inter-day precision: Assessed by analyzing replicates on three different days. The RSD for both intra- and inter-day precision should be less than 2%.
3.3. Accuracy
Accuracy is determined by a recovery study, where a known amount of psoraleflavanone standard is spiked into a sample matrix. The percentage recovery is calculated. The acceptable range for recovery is typically between 98% and 102%.[3]
3.4. Specificity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. It is confirmed by comparing the chromatograms of a blank sample, a standard solution, and a sample solution. The peak for psoraleflavanone in the sample should be well-resolved from other peaks and have a similar retention time to the standard.
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.
Quantitative Data Summary
The following table summarizes the typical validation parameters for an HPLC-UV method for the quantification of flavonoids, which can be expected for a validated psoraleflavanone assay.
| Validation Parameter | Typical Acceptance Criteria | Example Result (for a related flavonoid) |
| Linearity (R²) | ≥ 0.999 | 0.9997[5] |
| Linear Range (µg/mL) | - | 0.75 - 12.00[1] |
| Intra-day Precision (%RSD) | < 2% | 1.21%[1] |
| Inter-day Precision (%RSD) | < 2% | < 2.0%[6] |
| Accuracy (Recovery %) | 98 - 102% | 97.51%[1] |
| LOD (ng/mL) | - | 4.74[5] |
| LOQ (ng/mL) | - | 15.8[5] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of psoraleflavanone.
Caption: Experimental workflow for psoraleflavanone quantification.
Signaling Pathway Diagram (Illustrative)
While psoraleflavanone's mechanisms of action are still under investigation, flavonoids, in general, are known to interact with various cellular signaling pathways. The following diagram provides a generalized illustration of a potential pathway that could be modulated by a flavonoid.
Caption: Illustrative signaling pathway modulated by a flavonoid.
Conclusion
The HPLC-UV method detailed in these application notes provides a robust and reliable framework for the quantification of psoraleflavanone. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for various research and quality control applications involving the analysis of psoraleflavanone.
References
- 1. Determination of neobavaisoflavone in <i>Psoralea corylifolia L.</i> by HPLC [zhqkyx.net]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. scielo.br [scielo.br]
- 4. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Furano(2'',3'',7,6)-4'-hydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to evaluate the potential biological activities of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural flavonoid isolated from the seeds of Psoralea corylifolia.[1][2][3] Given that flavonoids are widely recognized for their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, the following protocols are designed to investigate these potential effects.[4][5][6]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to mitigate intracellular reactive oxygen species (ROS). The Cellular Antioxidant Activity (CAA) assay is a common method that utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify antioxidant potential within a cellular environment.[7][8]
Experimental Protocol
-
Cell Culture: Plate a suitable adherent cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1][3] Create a series of dilutions in the cell culture medium to achieve the final desired concentrations. A positive control, such as Quercetin, should also be prepared.[9]
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS). Add the prepared compound dilutions to the respective wells and incubate for 1-2 hours.
-
Probe Loading: After incubation, remove the compound-containing medium and add a solution of DCFH-DA (typically 25 µM) in a serum-free medium. Incubate for 60 minutes in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except for the negative control.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a microplate reader. Record measurements every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment group. The CAA value can be calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Data Presentation
| Concentration (µM) | Mean Fluorescence (AUC) | % Inhibition of ROS |
| Vehicle Control | 50,000 | 0% |
| 1 | 42,500 | 15% |
| 5 | 30,000 | 40% |
| 10 | 20,000 | 60% |
| 25 | 12,500 | 75% |
| 50 | 7,500 | 85% |
| Quercetin (10 µM) | 15,000 | 70% |
Experimental Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity Assay.
Anti-Inflammatory Activity Assay in Macrophages
This protocol details the assessment of the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production and pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7 or THP-1.[10]
Experimental Protocol
-
Cell Culture and Stimulation: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant and perform Enzyme-Linked Immunosorbent Assays (ELISA) for key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, following the manufacturer's instructions for the specific ELISA kits.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Data Presentation
| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| Control | 5% | 3% | 4% | 100% |
| LPS (1 µg/mL) | 100% | 100% | 100% | 98% |
| LPS + Compound (1 µM) | 85% | 90% | 88% | 99% |
| LPS + Compound (5 µM) | 60% | 75% | 70% | 97% |
| LPS + Compound (10 µM) | 40% | 55% | 50% | 96% |
| LPS + Compound (25 µM) | 25% | 30% | 28% | 95% |
| LPS + Dexamethasone (1 µM) | 30% | 35% | 32% | 98% |
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway.
Anti-Proliferative Activity in Cancer Cells
This assay evaluates the potential of this compound to inhibit the proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Experimental Protocol
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
At the end of each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each time point.
Data Presentation
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100% | 100% | 100% |
| 1 | 98% | 95% | 90% |
| 5 | 90% | 82% | 75% |
| 10 | 80% | 65% | 55% |
| 25 | 60% | 45% | 30% |
| 50 | 40% | 25% | 15% |
| Doxorubicin (1 µM) | 50% | 30% | 10% |
Experimental Workflow Diagram
References
- 1. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1454619-70-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Flavonoid Assay [cellbiolabs.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Novel Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] Their antioxidant capacity is a key attribute, contributing to their potential to mitigate oxidative stress, a process implicated in numerous chronic diseases.[1][2] This document provides detailed protocols for common in vitro assays used to evaluate the antioxidant activity of novel flavonoids: DPPH, ABTS, FRAP, and ORAC assays.
Data Presentation
The antioxidant activity of novel flavonoids can be quantified and compared using standardized metrics obtained from the assays described below. Results should be presented in a clear, tabular format for easy comparison.
Table 1: Summary of Antioxidant Activity of Novel Flavonoids
| Flavonoid Sample | DPPH IC₅₀ (µg/mL) | ABTS TEAC (µM Trolox Equivalents/µg sample) | FRAP Value (µM Fe(II) Equivalents/µg sample) | ORAC Value (µM Trolox Equivalents/µg sample) |
| Novel Flavonoid 1 | Insert Value | Insert Value | Insert Value | Insert Value |
| Novel Flavonoid 2 | Insert Value | Insert Value | Insert Value | Insert Value |
| Quercetin (Control) | Insert Value | Insert Value | Insert Value | Insert Value |
| Trolox (Control) | Insert Value | Insert Value | Insert Value | Insert Value |
IC₅₀: The concentration of the flavonoid required to scavenge 50% of the DPPH radicals.[1] A lower IC₅₀ value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. This value represents the antioxidant capacity of the flavonoid equivalent to that of Trolox, a water-soluble vitamin E analog. FRAP Value: Ferric Reducing Antioxidant Power. This value quantifies the ability of the flavonoid to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] ORAC Value: Oxygen Radical Absorbance Capacity. This value measures the ability of the flavonoid to neutralize peroxyl radicals.[4]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of a flavonoid to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[2][5][6]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727) or ethanol (B145695). Protect the solution from light by wrapping the flask in aluminum foil and store at 4°C. It is recommended to prepare this solution fresh.[2]
-
Test Compound Stock Solution: Prepare a stock solution of the novel flavonoid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[1]
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.[1]
-
Positive Control: Prepare solutions of a standard antioxidant, such as ascorbic acid, quercetin, or Trolox, in the same manner as the test compound.[1]
-
-
Assay Procedure (Microplate Method):
-
Add 100 µL of the various concentrations of the flavonoid solutions and the positive control to the wells of a 96-well plate.[2]
-
Add 100 µL of the solvent to the blank wells.[2]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.[2]
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2][5]
-
-
Calculation of Radical Scavenging Activity:
-
Determination of IC₅₀ Value:
DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the flavonoid results in a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.[7]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[8]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[1][8]
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•⁺ radical cation.[1][8]
-
Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7][9]
-
Test Compound and Control Solutions: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Calculation of Antioxidant Activity:
-
The percentage of inhibition is calculated using the formula:[7] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•⁺ solution without the sample.
-
A_sample is the absorbance of the ABTS•⁺ solution with the sample.
-
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC of the flavonoid is determined from this curve.
-
ABTS Assay Experimental Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[3][10]
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[3] Warm the solution to 37°C before use.
-
Test Compound and Control Solutions: Prepare as described in the DPPH assay protocol. A ferrous sulfate (B86663) solution is used to generate the standard curve.[10]
-
-
Assay Procedure:
-
Calculation of Antioxidant Power:
-
A standard curve is prepared using a known concentration of Fe²⁺. The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.[10]
-
FRAP Assay Experimental Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[4][11]
Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., phosphate (B84403) buffer).
-
AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.
-
Test Compound and Control Solutions: Prepare as described in the DPPH assay protocol. Trolox is used as the standard.[12]
-
-
Assay Procedure:
-
Add 25 µL of the diluted antioxidant standard or samples to the wells of a 96-well black microplate.[12]
-
Add 150 µL of the fluorescein solution to each well and mix. Incubate at 37°C for 30 minutes.[12]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12]
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[12][13]
-
-
Calculation of ORAC Value:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is calculated from the Trolox standard curve and is expressed as µM Trolox equivalents.[14]
-
ORAC Assay Experimental Workflow
Signaling Pathways Modulated by Flavonoids
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways.[15] Many flavonoids are known to influence pathways such as the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in the inflammatory response and cellular protection against oxidative stress.[16][17][18] For instance, flavonoids can suppress the activation of NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory genes and enzymes that produce reactive oxygen species (ROS).
Flavonoid Modulation of NF-κB Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. researchgate.net [researchgate.net]
- 16. 5280functionalmed.com [5280functionalmed.com]
- 17. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Furano(2'',3'',7,6)-4'-hydroxyflavanone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, is a novel flavonoid isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[1] As a member of the flavonoid family, this compound is of significant interest to the drug discovery community due to the well-established broad-spectrum biological activities of this class of natural products, including anti-inflammatory, antioxidant, and anticancer properties. This document provides a summary of the current understanding of this compound as a potential lead compound, including its physicochemical properties, putative biological activities, and protocols for its study.
Note: Research specifically on this compound is still in its early stages. Much of the detailed mechanistic and quantitative data presented here is extrapolated from studies on structurally related furanoflavonoids and other flavanones. Further direct investigation of psoraleflavanone is required to fully elucidate its therapeutic potential.
Physicochemical Properties
A clear understanding of the physicochemical properties of a lead compound is fundamental for drug development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₄ | [1] |
| Molecular Weight | 280.27 g/mol | [1] |
| CAS Number | 1454619-70-5 | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | [1] |
| Natural Source | Seeds of Psoralea corylifolia L. | [1][2] |
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar flavonoids, this compound is hypothesized to possess several key biological activities that are relevant to drug discovery.
Anti-inflammatory Activity
Flavonoids are well-documented anti-inflammatory agents. The proposed mechanism for furanoflavonoids involves the inhibition of key inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Enzymes: Potential to inhibit cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes.
-
Modulation of Inflammatory Signaling Pathways: Likely interacts with pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response. For instance, the related compound 2'-Hydroxyflavanone has been shown to prevent LPS-induced inflammatory responses by regulating the ROS/p38MAPK/SAPK/JNK/NF-κB pathway in murine macrophages.[3]
Anticancer Activity
The anticancer potential of flavonoids is a major area of research. The furan (B31954) and flavanone (B1672756) moieties suggest several possible mechanisms of action against cancer cells.
-
Induction of Apoptosis: May trigger programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: Potential to halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinase Signaling Pathways: Structurally similar flavonoids have been shown to inhibit protein kinases that are crucial for tumor growth and survival.[4] For example, 2'-Hydroxyflavanone has been demonstrated to inhibit the STAT3 pathway, leading to restricted cancer cell proliferation.[4]
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests inherent antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.
-
Radical Scavenging: Ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Upregulation of Antioxidant Enzymes: Potential to enhance the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
Quantitative Data (Illustrative Examples from Related Compounds)
Specific quantitative data for this compound is not yet widely available in the public domain. The following table provides illustrative examples of IC₅₀ values for related flavanones to indicate the potential potency.
| Compound | Assay | Cell Line / Target | IC₅₀ (µM) | Reference |
| 7,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Suppression | RAW264.7 Macrophages | 26.7 | [5] |
| 6,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Suppression | RAW264.7 Macrophages | 22.1 | [5] |
| 2'-Hydroxyflavanone | Cell Viability | MGC-803 (Gastric Carcinoma) | ~150 (as 200 µg/mL) | [4] |
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound.
Protocol 1: Isolation of this compound from Psoralea corylifolia seeds
This protocol is based on general methods for the isolation of flavonoids from plant material.[6]
1. Extraction: a. Air-dry and coarsely powder the seeds of Psoralea corylifolia. b. Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for 72 hours with occasional shaking. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity: hexane (B92381), chloroform, ethyl acetate, and n-butanol. b. Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of the desired compound.
3. Column Chromatography: a. Subject the ethyl acetate fraction, which is likely to contain the flavanone, to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of hexane and ethyl acetate. c. Collect the fractions and monitor by TLC. Combine fractions containing the compound of interest.
4. Purification: a. Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. b. Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This is a standard and rapid spectrophotometric assay to assess antioxidant capacity.[7][8]
1. Reagent Preparation: a. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in the dark. b. Prepare a series of concentrations of this compound in methanol. c. Use Ascorbic acid or Trolox as a positive control.
2. Assay Procedure: a. To 1 mL of the DPPH solution, add 1 mL of each concentration of the test compound or standard. b. For the blank, use 1 mL of methanol instead of the sample. c. Incubate the mixtures in the dark at room temperature for 30 minutes.
3. Measurement: a. Measure the absorbance of the solutions at 517 nm using a spectrophotometer. b. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
4. Data Analysis: a. Plot the percentage of inhibition against the concentration of the test compound. b. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
1. Cell Culture: a. Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Treat the cells with various concentrations of the compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
3. MTT Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways that may be modulated by this compound, based on the known activities of related flavonoids.
Conclusion and Future Directions
This compound presents an intriguing starting point for drug discovery efforts, given its natural origin and the established therapeutic potential of the flavonoid scaffold. The preliminary data and hypotheses outlined in these notes suggest that its anti-inflammatory, anticancer, and antioxidant activities warrant further, more detailed investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets and in various disease models.
-
Quantitative SAR Studies: Synthesizing analogs to establish structure-activity relationships and optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Pharmacokinetic and Toxicological Profiling: Assessing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound to determine its drug-likeness.
The protocols and information provided herein serve as a foundational resource for researchers to embark on the exciting journey of exploring the full therapeutic potential of this compound.
References
- 1. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2’-Hydroxyflavanone prevents LPS-induced inflammatory response and cytotoxicity in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. fahutan.unmul.ac.id [fahutan.unmul.ac.id]
Developing Psoraleflavanone as a Therapeutic Agent for Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. These conditions include neurodegenerative disorders, cardiovascular diseases, and liver damage. Psoraleflavanone, a flavonoid isolated from Psoralea corylifolia, has emerged as a promising candidate for therapeutic intervention against oxidative stress-related pathologies. Its potential lies in its antioxidant and anti-inflammatory properties, which are believed to be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of psoraleflavanone in combating oxidative stress.
Mechanism of Action
Psoraleflavanone is hypothesized to exert its cytoprotective effects primarily through the modulation of the Keap1-Nrf2 pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, psoraleflavanone may induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. Key among these are heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This orchestrated antioxidant response helps to restore cellular redox homeostasis and mitigate oxidative damage.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined in this document.
Table 1: In Vitro Antioxidant Activity of Psoraleflavanone
| Assay | Psoraleflavanone IC50 (µM) | Positive Control (e.g., Trolox) IC50 (µM) |
| DPPH Radical Scavenging | ||
| ABTS Radical Scavenging | ||
| Ferric Reducing Antioxidant Power (FRAP) | ||
| Cellular Antioxidant Activity (CAA) |
Table 2: Effect of Psoraleflavanone on Intracellular ROS Levels
| Cell Line | Treatment | ROS Production (% of Control) |
| Control | 100 | |
| Oxidative Stress Inducer (e.g., H₂O₂) | ||
| Psoraleflavanone (Concentration 1) + H₂O₂ | ||
| Psoraleflavanone (Concentration 2) + H₂O₂ | ||
| Psoraleflavanone (Concentration 3) + H₂O₂ |
Table 3: Modulation of Antioxidant Enzyme Activity by Psoraleflavanone
| Cell Line/Tissue Homogenate | Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | ||||
| Oxidative Stress Inducer | ||||
| Psoraleflavanone + Oxidative Stress Inducer |
Table 4: Gene Expression Analysis of Nrf2 Target Genes
| Gene | Treatment | Fold Change in mRNA Expression |
| Nrf2 | Control | 1.0 |
| Psoraleflavanone | ||
| HO-1 | Control | 1.0 |
| Psoraleflavanone | ||
| NQO1 | Control | 1.0 |
| Psoraleflavanone |
Experimental Protocols
Isolation and Purification of Psoraleflavanone
Psoraleflavanone can be isolated from the dried fruits of Psoralea corylifolia. A general procedure involves extraction with a suitable solvent followed by chromatographic purification.
-
Extraction:
-
Grind the dried fruits of Psoralea corylifolia into a fine powder.
-
Extract the powder with 80% ethanol (B145695) at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate (B1210297).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Pool the fractions containing psoraleflavanone and further purify using preparative high-performance liquid chromatography (HPLC).
-
In Vitro Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol (B129727), psoraleflavanone, positive control (e.g., Trolox or ascorbic acid), 96-well microplate, microplate reader.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of psoraleflavanone and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]
-
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Materials: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, methanol, psoraleflavanone, positive control, 96-well microplate, microplate reader.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of psoraleflavanone and the positive control.
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.[2][3][4]
-
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), psoraleflavanone, positive control (e.g., FeSO₄), 96-well microplate, microplate reader.
-
Protocol:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Prepare serial dilutions of psoraleflavanone and the standard.
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve and express the results as Fe²⁺ equivalents.[5][6]
-
Cellular Assays
-
Select appropriate cell lines for your study, such as human hepatoma HepG2 cells for hepatoprotective studies or human neuroblastoma SH-SY5Y cells for neuroprotective studies.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of psoraleflavanone for a specified period (e.g., 24 hours) before inducing oxidative stress.
-
Induce oxidative stress using an appropriate agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, cell culture medium, 96-well plate, microplate reader.
-
Protocol:
-
After treatment with psoraleflavanone and the oxidative stressor, remove the medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the control.
-
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials: DCFH-DA, PBS, cell culture medium, 96-well black plate, fluorescence microplate reader or fluorescence microscope.
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[7][8][9]
-
-
Protocol:
-
After treatment, lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Use commercially available assay kits to measure the activities of SOD, CAT, and GPx according to the manufacturer's instructions.
-
Normalize the enzyme activities to the protein concentration.
-
Molecular Assays
-
Protocol:
-
Extract total protein from the treated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12]
-
-
Protocol:
-
Grow cells on coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with an anti-Nrf2 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.[13][14][15]
-
-
Protocol:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[16][17]
-
Visualizations
Signaling Pathway
Caption: Psoraleflavanone-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating the antioxidant potential of psoraleflavanone.
Conclusion
Psoraleflavanone presents a compelling avenue for the development of novel therapeutics aimed at mitigating oxidative stress. The protocols and guidelines provided in this document offer a comprehensive framework for researchers to systematically investigate its efficacy and mechanism of action. By employing these standardized methods, the scientific community can generate robust and comparable data, accelerating the translation of psoraleflavanone from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. abcam.cn [abcam.cn]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanopartikel.info [nanopartikel.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Furano(2'',3'',7,6)-4'-hydroxyflavanone in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and use of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a natural flavonoid isolated from the seeds of Psoralea corylifolia, for in vitro experimental setups. Adherence to these guidelines is crucial for ensuring compound stability, maximizing bioavailability in cell-based assays, and obtaining reproducible results.
Introduction
This compound is a flavonoid compound with potential biological activities that are of interest in various research fields, including pharmacology and drug discovery.[1][2][3] Like many flavonoids, its hydrophobic nature presents challenges for dissolution in aqueous media commonly used for in vitro studies. This protocol outlines the recommended procedures for preparing stock solutions and working concentrations suitable for cell culture and other in vitro assays.
Solubility and Solvent Selection
Proper solvent selection is critical for the successful use of this compound in in vitro studies. The choice of solvent should not only ensure complete dissolution of the compound but also minimize any potential cytotoxicity or interference with the experimental system.
Based on available data, this compound is soluble in several organic solvents.[1][3][4] The table below summarizes the known solubility characteristics.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | The most common and recommended solvent for preparing high-concentration stock solutions for in vitro studies.[1][3][4] |
| Acetone | Soluble | Can be used for initial solubilization, but its high volatility and potential for cytotoxicity require careful handling and dilution.[1][3][4] |
| Chloroform | Soluble | Generally not recommended for in vitro studies due to its toxicity to cells.[1][3][4] |
| Dichloromethane | Soluble | Not suitable for in vitro studies due to its cytotoxicity.[1][3][4] |
| Ethyl Acetate | Soluble | May be used for extraction and purification but is less common for direct application in cell culture due to potential toxicity and immiscibility with aqueous media.[1][3][4] |
Recommendation: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of this compound. It is crucial to use a final concentration of DMSO in the cell culture medium that is non-toxic to the cells being studied, typically below 0.1% (v/v).
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium or appropriate assay buffer
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated pipettes and sterile tips
Procedure:
3.1. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 280.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 280.27 g/mol * (1000 mg / 1 g) = 2.80 mg
-
-
Weigh the compound: Carefully weigh out 2.80 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic water bath (5-10 minutes) or gentle warming of the tube to 37°C can aid in solubilization.[1] Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
-
The stock solution can be stored at -20°C for several months.[1]
-
It is recommended to prepare and use the solution on the same day. However, if advance preparation is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
-
Before use, allow the frozen stock solution to thaw completely at room temperature for at least one hour before opening the vial.[1]
-
3.2. Preparation of Working Solutions
-
Serial Dilution: Prepare a series of dilutions from the 10 mM stock solution using sterile cell culture medium or the appropriate assay buffer.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental wells does not exceed a level that is toxic to your specific cell line (typically <0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Example Dilution for a 10 µM Final Concentration:
-
To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
For a final volume of 1 mL in a well, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for In Vitro Assay Preparation
Caption: Workflow for preparing this compound for in vitro assays.
Potential Signaling Pathway Inhibition by Flavonoids
Many flavonoids are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, a common mechanism for flavonoids is the inhibition of protein kinases involved in cell proliferation and inflammation, such as the MAPK/ERK pathway.
References
Application Note: Quantitative Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone in Plant Extracts using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furano(2'',3'',7,6)-4'-hydroxyflavanone, also known as psoraleflavanone, is a flavonoid found in the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1][2] This compound, along with other flavonoids, is believed to contribute to the therapeutic effects of the plant. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]
Data Presentation
While specific quantitative data for this compound is not widely published, the following tables summarize the content of other major flavonoids found in Psoralea corylifolia seeds from various studies. This data provides a reference for the expected concentration ranges of flavonoids in this plant material.
Table 1: Content of Major Flavonoids in Psoralea corylifolia Seeds (70% Ethanol (B145695) Extract) [4][5]
| Compound | Amount (mg/g of dry plant material) |
| Psoralen | 1.83 |
| Angelicin | 0.74 |
| Neobavaisoflavone | 2.15 |
| Psoralidin | 1.55 |
| Isobavachalcone | 3.32 |
| Bavachinin | 2.45 |
| Bakuchiol | 11.71 |
Table 2: Quantitative Analysis of Flavonoids in Psoralea corylifolia by HPLC [3][6]
| Compound | Amount (mg/g of crude drug) |
| Isobavachin | 0.85 - 2.12 |
| Neobavaisoflavone | 1.23 - 3.54 |
| Bavachin | 1.56 - 4.21 |
| Corylin | 0.98 - 2.78 |
| Bavachalcone | 0.54 - 1.59 |
| Bavachinin | 2.11 - 5.87 |
| Isobavachalcone | 2.87 - 7.98 |
| Corylifol A | 0.45 - 1.23 |
| 4'-O-methylbavachalcone | 0.31 - 0.89 |
Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of this compound from plant extracts.
Sample Preparation: Extraction of Flavonoids from Psoralea corylifolia Seeds
This protocol describes a common and effective method for extracting flavonoids from plant material.[7]
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of powdered Psoralea corylifolia seeds into a conical flask.
-
Add 20 mL of 70% ethanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 20 mL of 70% ethanol to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent using a rotary evaporator at 50°C under reduced pressure.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
MRM Transitions for this compound:
-
Molecular Formula: C₁₇H₁₂O₄
-
Molecular Weight: 280.27 g/mol [1]
-
Precursor Ion (Q1): m/z 279.07 (corresponding to [M-H]⁻)
-
Product Ions (Q3):
-
Quantifier: To be determined empirically by infusing a standard of the compound. A likely major fragment would result from the retro-Diels-Alder (RDA) fragmentation common to flavonoids.
-
Qualifier: A second, less intense but specific fragment ion.
-
Calibration Curve: A calibration curve should be prepared using a certified reference standard of this compound over a concentration range relevant to the expected sample concentrations.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Development of an HPLC Method for Absolute Quantification and QAMS of Flavonoids Components in Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Furano(2'',3'',7,6)-4'-hydroxyflavanone in Cell Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furano(2'',3'',7,6)-4'-hydroxyflavanone is a natural flavonoid compound isolated from the seeds of Psoralea corylifolia. As a member of the flavonoid family, it is anticipated to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for drug discovery and development. Flavonoids are known to modulate key cellular signaling pathways, suggesting that this compound may also exert its effects through similar mechanisms.
These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on cellular signaling pathways. Due to the limited availability of specific research on this particular flavanone, the protocols and potential pathways described herein are based on studies of structurally related furanoflavonoids isolated from the same source, such as psoralidin (B1678305) and bavachalcone. These compounds have been shown to modulate critical pathways involved in inflammation, cell proliferation, and apoptosis.
Potential Signaling Pathways of Interest
Based on the known activities of structurally similar furanoflavonoids, this compound is hypothesized to modulate the following key signaling pathways:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and immune responses. Many flavonoids have been shown to inhibit NF-κB activation.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Key components of this pathway, such as ERK, JNK, and p38, are known targets of flavonoids.
-
PI3K/Akt Signaling Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer.
Below is a diagram illustrating the potential interplay of this compound with these signaling pathways.
Caption: Potential mechanism of action of this compound on key signaling pathways.
Quantitative Data from Structurally Related Furanoflavonoids
The following tables summarize the reported biological activities of furanoflavonoids structurally related to this compound. This data can serve as a reference for designing experiments and predicting potential effective concentrations.
Table 1: Anti-inflammatory Activity of Related Furanoflavonoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Psoralidin | RAW 264.7 macrophages | Nitric Oxide (NO) Production | 18.6 µM | [1] |
| Bavachalcone | RAW 264.7 macrophages | Nitric Oxide (NO) Production | 3.9 µM | [2] |
| Isopsoralen | RAW 264.7 macrophages | Nitric Oxide (NO) Production | > 100 µM |
Table 2: Cytotoxic Activity of Related Furanoflavonoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Psoralidin | A549 (Lung Cancer) | MTT Assay | 23.5 µM | |
| Psoralidin | MCF-7 (Breast Cancer) | MTT Assay | 15.8 µM | |
| Bavachalcone | PC-3 (Prostate Cancer) | MTT Assay | 12.7 µM | [3] |
| Bavachalcone | HeLa (Cervical Cancer) | MTT Assay | 8.5 µM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on cell signaling pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in a signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Western blot analysis workflow.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol is for measuring the transcriptional activity of NF-κB.
Materials:
-
Cell line of interest
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
This compound
-
LPS or TNF-α (as a stimulant)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS or TNF-α for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as a fold change relative to the stimulated control.
Conclusion
While direct evidence for the effects of this compound on cell signaling is still emerging, the information available for structurally similar furanoflavonoids provides a strong rationale for investigating its potential role in modulating key pathways such as NF-κB, MAPK, and PI3K/Akt. The protocols and data presented in these application notes offer a solid framework for researchers to begin exploring the therapeutic potential of this novel compound. It is recommended that initial studies focus on confirming the predicted activities and establishing a dose-dependent effect in relevant cellular models.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Furano(2'',3'',7,6)-4'-hydroxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Furano(2'',3'',7,6)-4'-hydroxyflavanone in aqueous solutions.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter during your experiments and offers step-by-step solutions.
Issue 1: The compound precipitates out of my aqueous buffer.
-
Question: I've prepared a stock solution of this compound in an organic solvent and diluted it into my aqueous buffer, but a precipitate has formed. What should I do?
-
Answer: This is a common issue when the aqueous solubility of the compound is exceeded. Here are several approaches to troubleshoot this, starting with the simplest:
-
pH Adjustment: The solubility of many flavonoids is pH-dependent.[1][2] If your experimental conditions permit, try adjusting the pH of your aqueous buffer. For flavonoids with acidic protons, increasing the pH can enhance solubility.[1][3] Conversely, for basic flavonoids, lowering the pH may be effective.[4] It is advisable to determine the pKa of this compound to guide pH adjustments.
-
Co-solvency: Introduce a water-miscible organic solvent (co-solvent) into your aqueous solution.[5][6][7] Common co-solvents for poorly soluble drugs include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[7][8] Prepare a high-concentration stock solution in a suitable co-solvent and then dilute it into the aqueous medium. Ensure the final concentration of the co-solvent is low enough to not interfere with your experiment.[4]
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[9][10][11] Nonionic surfactants like Tween 80 and Triton X-100 are often used.[11][12] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.[12]
-
Issue 2: The solubility is still too low for my desired experimental concentration, even after trying basic methods.
-
Question: I have tried adjusting the pH and using co-solvents, but I cannot achieve the necessary concentration of this compound for my experiments. What advanced techniques can I use?
-
Answer: For significant solubility enhancement, more advanced formulation strategies are necessary. These methods modify the physical properties of the compound to improve its interaction with water.
-
Cyclodextrin (B1172386) Inclusion Complexation: This is a highly effective method for improving the solubility and bioavailability of flavonoids.[13][14][15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[13] They can encapsulate the poorly soluble this compound, forming a water-soluble inclusion complex.[13][15]
-
Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range.[17][18][19] The increased surface area leads to a significant increase in the dissolution rate and saturation solubility.[18][20] Nanosuspensions can be prepared by top-down methods (e.g., wet milling, high-pressure homogenization) or bottom-up methods (e.g., precipitation).[19][21]
-
Solid Dispersion Technology: This method involves dispersing the drug in a hydrophilic carrier matrix, often creating an amorphous solid dispersion.[22][23][24] The amorphous form of the drug has a higher apparent solubility and dissolution rate compared to the crystalline form.[25] Polyvinylpyrrolidone (PVP) is a commonly used carrier for flavonoids.[22][24]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid compound that can be isolated from the seeds of Psoralea corylifolia.[26] Like many flavonoids, it has poor water solubility, which can limit its bioavailability and therapeutic applications.[13][15][23] Enhancing its aqueous solubility is crucial for in vitro and in vivo studies, as well as for the development of pharmaceutical formulations.
Q2: How do cyclodextrins improve the solubility of flavonoids?
A2: Cyclodextrins form inclusion complexes with flavonoids by encapsulating the hydrophobic part of the flavonoid molecule within their internal cavity.[13] The hydrophilic exterior of the cyclodextrin then interacts with water, rendering the entire complex soluble.[13] This host-guest complexation effectively increases the aqueous solubility of the flavonoid without chemically modifying it.[13]
Q3: What are the advantages of using nanosuspensions for poorly soluble drugs?
A3: Nanosuspensions offer several advantages for enhancing the solubility of drugs like this compound:
-
Increased Dissolution Velocity and Saturation Solubility: The reduction in particle size to the nanometer range significantly increases the surface area, leading to a faster dissolution rate and higher saturation solubility.[18]
-
Improved Bioavailability: The enhanced dissolution generally leads to improved oral bioavailability.[17][20]
-
Versatility in Formulation: Nanosuspensions can be incorporated into various dosage forms, including tablets, capsules, and parenteral formulations.[18]
Q4: What should I consider when preparing a solid dispersion of a flavonoid?
A4: When preparing a solid dispersion, the choice of the hydrophilic carrier is critical.[23] The carrier should be able to stabilize the amorphous state of the drug and prevent crystallization.[23] Intermolecular interactions, such as hydrogen bonding between the flavonoid's hydroxyl groups and the carrier, are important for the stability of the dispersion.[23] The solvent evaporation method is a commonly adopted technique for preparing solid dispersions of flavonoids.[22]
Quantitative Data Summary
| Technique | Carrier/Excipient | Solubility Enhancement (Fold Increase) | Reference |
| Cyclodextrin Inclusion Complex | Methylated β-Cyclodextrin | >254 (for Quercetin) | [13] |
| Cyclodextrin Inclusion Complex | Dimeric β-Cyclodextrin | 10.5 - 33.6 (for various flavonols) | [27] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Significant enhancement | [25] |
| Co-solvency | Polyethylene Glycol (PEG) 400 | >500 (for some anti-diabetic drugs) | [7] |
Experimental Protocols
1. Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). A 1:1 molar ratio is a common starting point.[28]
-
Paste Formation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a homogeneous paste.
-
Drug Incorporation: Gradually add the accurately weighed this compound to the paste while continuously triturating for 45-60 minutes. Maintain a pasty consistency by adding small amounts of the solvent if needed.
-
Drying: Transfer the resulting paste to a clean container and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to that of the pure compound.
2. Formulation of a Nanosuspension (Wet Milling Method)
-
Preparation of the Suspension: Prepare a preliminary suspension of this compound in an aqueous solution containing a suitable stabilizer (e.g., Pluronic F68 or Pluronic F127).[21] The concentration of the drug and stabilizer should be optimized.
-
Milling: Introduce the suspension into a laboratory-scale wet milling apparatus containing milling media (e.g., zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a specified speed and for a predetermined duration to achieve the desired particle size in the nanometer range. Monitor the particle size periodically using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential. The crystalline state of the drug can be assessed using DSC and XRD.[21]
-
Dissolution Study: Perform an in vitro dissolution study to compare the dissolution rate of the nanosuspension with that of the unprocessed drug.[21]
3. Creation of a Solid Dispersion (Solvent Evaporation Method)
-
Solubilization: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol or methanol). The drug-to-carrier ratio should be optimized.
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature. This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Sizing and Storage: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder. Store the resulting solid dispersion in a desiccator.
-
Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug using DSC and XRD. FT-IR can be used to investigate drug-carrier interactions.
-
Solubility and Dissolution Testing: Evaluate the enhancement in aqueous solubility and dissolution rate of the solid dispersion compared to the pure drug.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for cyclodextrin inclusion.
Caption: Experimental workflow for nanosuspension formulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvency: Significance and symbolism [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Flavonoid-surfactant interactions: A detailed physicochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 15. cyclodextrinnews.com [cyclodextrinnews.com]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
- 18. itmedicalteam.pl [itmedicalteam.pl]
- 19. hrpub.org [hrpub.org]
- 20. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 24. Flavonoid delivery by solid dispersion: a systematic review [agris.fao.org]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.korea.ac.kr [pure.korea.ac.kr]
Optimization of extraction protocols for furanoflavanones from Psoralea corylifolia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction protocols for furanoflavonoids from Psoralea corylifolia. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of furanoflavonoids from Psoralea corylifolia.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Furanoflavonoids (e.g., Psoralen (B192213), Isopsoralen) | 1. Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for extracting the target compounds. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for complete extraction. 3. Insufficient Extraction Time or Temperature: The extraction parameters may not be optimized. 4. Improper Plant Material Preparation: Particle size of the powdered seeds may be too large, reducing the surface area for extraction. 5. Degradation of Compounds: Exposure to high temperatures or light for extended periods can degrade furanoflavonoids. | 1. Solvent Optimization: Test a range of solvents with varying polarities. For instance, petroleum ether has shown high yields for bakuchiol (B1667714), while methanol (B129727) and ethanol (B145695) are effective for a broader range of flavonoids.[1][2] 2. Method Enhancement: Employ more efficient techniques like Ultrasonic-Assisted Extraction (UAE) or Soxhlet extraction.[1][3] Enzyme-assisted extraction can also increase the yield of total flavonoids. 3. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for your target compound. 4. Material Grinding: Grind the dried seeds to a fine powder (e.g., to pass through a 60-mesh sieve) to increase the surface area available for solvent penetration. 5. Control Extraction Conditions: Use a rotary evaporator at a controlled temperature (e.g., 40-50°C) for solvent removal and store extracts in airtight, light-protected containers at 4°C.[4][3] |
| Co-extraction of Impurities | 1. Broad-Spectrum Solvent: The solvent used may be extracting a wide range of compounds in addition to the target furanoflavonoids. 2. Lack of Selective Extraction Steps: The protocol may not include steps to remove unwanted compounds. | 1. Solvent System Refinement: Use a multi-step extraction with solvents of increasing polarity to fractionate the extract. 2. Purification Techniques: Employ chromatographic techniques such as column chromatography or high-speed counter-current chromatography (HSCCC) for purification.[5][6][7] A two-phase solvent system of n-hexane–ethyl acetate (B1210297)–methanol–water (5:5:4.5:5.5, v/v) has been successfully used for HSCCC separation of psoralen and isopsoralen.[5] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The phytochemical profile of Psoralea corylifolia seeds can vary based on geographic source, harvest time, and storage conditions. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different results. | 1. Standardize Plant Material: Source authenticated plant material from a reputable supplier and ensure consistent storage conditions.[4] 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Ensure the same equipment and settings are used for each batch. |
| Difficulty in Isolating Psoralen and Isopsoralen | 1. Similar Chemical Properties: Psoralen and isopsoralen are isomers with very similar polarities, making them difficult to separate using standard chromatographic methods. | 1. Advanced Separation Techniques: High-speed counter-current chromatography (HSCCC) is a highly effective method for separating these isomers.[5] Additionally, preparative HPLC can be employed for their purification. |
| Presence of Phototoxic Compounds | 1. Inherent Nature of the Plant: Psoralea corylifolia naturally contains phototoxic furocoumarins like psoralen.[8] | 1. Purification: If the final application requires the absence of phototoxic compounds, purification steps to remove psoralen and other furocoumarins are essential. 2. Alternative Compounds: For applications like cosmetics, consider isolating and using non-phototoxic compounds like bakuchiol, which is often misrepresented as being the same as the whole extract.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting furanoflavonoids from Psoralea corylifolia?
A1: The most effective method depends on the target compound and available resources. Ultrasonic-Assisted Extraction (UAE) has been shown to be highly efficient, providing a high yield of bakuchiol (6.98% w/w) with petroleum ether in a shorter time compared to maceration, reflux, and Soxhlet extraction.[1] For the separation of psoralen and isopsoralen, high-speed counter-current chromatography (HSCCC) is a very effective purification technique.[5][9]
Q2: Which solvent should I use for the extraction?
A2: The choice of solvent is critical and depends on the specific furanoflavonoid you are targeting.
-
Petroleum Ether: Ideal for extracting less polar compounds like bakuchiol.[1]
-
Methanol and Ethanol: These are good general-purpose solvents for extracting a broader range of flavonoids, including psoralen.[2][6] A 70% ethanol solution is often used for extracting total flavonoids.[4][10]
-
Chloroform and Ethyl Acetate: These can also be used, with ethyl acetate extracts showing significant antibacterial activity.[2]
Q3: How can I quantify the amount of psoralen and isopsoralen in my extract?
A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of psoralen and isopsoralen.[5][6] An isocratic HPLC method with a C8 or C18 column and a mobile phase of methanol, acetonitrile, and water can be used for simultaneous estimation.
Q4: Are there any safety precautions I should take when working with Psoralea corylifolia extracts?
A4: Yes. Crude extracts of Psoralea corylifolia contain psoralens, which are phototoxic.[8] This means they can cause severe skin reactions, including blistering and hyperpigmentation, upon exposure to UV light.[8] Always handle extracts with appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid skin contact.
Q5: Can I use the whole extract as a natural alternative to retinol?
A5: This is a common misconception. While the isolated compound bakuchiol has shown retinol-like activity, the crude seed extract of Psoralea corylifolia contains phototoxic psoralens and should not be used as a direct cosmetic ingredient without purification.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of key compounds from Psoralea corylifolia.
Table 1: Comparison of Extraction Methods for Bakuchiol Yield
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Petroleum Ether | 6.98 | [1] |
| Soxhlet Extraction | Petroleum Ether | 6.68 | [1] |
| Reflux | Petroleum Ether | 6.01 | [1] |
| Maceration | Petroleum Ether | 5.32 | [1] |
Table 2: Yield of Psoralen and Isopsoralen using HSCCC
| Compound | Crude Extract Amount (mg) | Yield (mg) | Purity | Reference |
| Psoralen | 100 | 39.6 | >99% | [5][9] |
| Isopsoralen | 100 | 50.8 | >99% | [5][9] |
Table 3: Content of Major Components in a 70% Ethanol Extract
| Compound | Amount (mg/g of extract) | Reference |
| Bakuchiol | 11.71 | [10] |
| Psoralen | Not specified | [10] |
| Angelicin (Isopsoralen) | Not specified | [10] |
| Neobavaisoflavone | Not specified | [10] |
| Psoralidin | Not specified | [10] |
| Isobavachalcone | Not specified | [10] |
| Bavachinin | Not specified | [10] |
Experimental Protocols
Here are detailed methodologies for key extraction and analysis experiments.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Furanoflavonoids
This protocol is recommended for its efficiency and high yield.
Materials:
-
Dried, powdered seeds of Psoralea corylifolia (60-mesh)[4]
-
Ultrasonic bath
-
Flask (250 mL)
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Psoralea corylifolia seeds and place them in a 250 mL flask.[4]
-
Solvent Addition: Add 150 mL of petroleum ether (for bakuchiol) or 70% ethanol (for total flavonoids) to the flask (solid-to-liquid ratio of 1:15 g/mL).[4]
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power to 400 W and the temperature to 60°C. Sonicate for 30-60 minutes.[4]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) to obtain the crude extract.[4]
-
Storage: Store the dried extract in an airtight, light-protected container at 4°C.[4]
Protocol 2: Soxhlet Extraction
This is a classic and exhaustive extraction method.
Materials:
-
Coarse powder (10/44 mesh size) of dried Psoralea corylifolia seeds[3]
-
Ethanol, methanol, acetone, petroleum ether, or dichloromethane[3]
-
Soxhlet apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place 10 g of the coarse seed powder in a thimble within the Soxhlet apparatus.[3]
-
Extraction: Use a drug-to-solvent ratio of 1:12 (w/v). Perform hot solvent extraction for 6 hours.[3]
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator at 40°C to obtain the crude extract.[3]
Protocol 3: Quantification of Psoralen by HPTLC
Materials:
-
HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254[6]
-
Mobile phase: Benzene: Chloroform: Ethyl acetate (80:10:10 v/v)[6]
-
Psoralen standard solution (100 µg/mL in methanol)[6]
-
Methanol
-
CAMAG TLC scanner or equivalent
Procedure:
-
Standard and Sample Application: Spot the psoralen standard solution and the prepared sample extract onto the HPTLC plate.
-
Chromatogram Development: Develop the plate in a chamber saturated with the mobile phase for 15 minutes at room temperature. The length of the chromatogram run should be 65 mm.[6]
-
Drying: Dry the TLC plates in a current of air.
-
Densitometric Scanning: Perform densitometric scanning in absorbance mode at 254 nm.[6]
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the psoralen standard. Use this curve to determine the concentration of psoralen in the sample.
Visualizations
Experimental Workflow for Furanoflavonoid Extraction and Analysis
Caption: General workflow for furanoflavonoid extraction and analysis.
Logical Relationship of Extraction Parameters
Caption: Key parameters influencing extraction outcomes.
References
- 1. Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. [mdpi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tautobiotech.com [tautobiotech.com]
- 6. phcog.com [phcog.com]
- 7. CN108299453A - A method of detaching psoralen, Isopsoralen and Bakuchiol from psoralea corylifolia - Google Patents [patents.google.com]
- 8. byvalenti.com [byvalenti.com]
- 9. Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Furano(2'',3'',7,6)-4'-hydroxyflavanone in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Furano(2'',3'',7,6)-4'-hydroxyflavanone in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents.[1][2][3] For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), acetone, ethyl acetate, chloroform, and dichloromethane (B109758) are suitable options.[1][2][3] For cell-based assays, it is crucial to use a solvent that is miscible with the culture medium and non-toxic at the final concentration. DMSO is a common choice, but the final concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Q2: What are the optimal long-term storage conditions for this compound?
A2: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][3] Under these conditions, the compound is expected to be stable for up to 24 months.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare and use solutions on the same day.[3] However, if stock solutions are necessary, they should be prepared in a suitable anhydrous solvent (e.g., DMSO), aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C for up to two weeks.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
Q4: Is this compound stable in aqueous solutions?
Troubleshooting Guides
Issue 1: My compound appears to have degraded upon storage.
-
Possible Cause: Improper storage conditions.
-
Possible Cause: Contamination of the solvent with water.
-
Solution: Use anhydrous solvents for preparing stock solutions. Ensure solvents are of high purity and stored properly to prevent water absorption.
-
Issue 2: I am observing low or inconsistent activity in my biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Solution: Minimize the pre-incubation time of the compound in the aqueous assay medium before adding it to the cells or target molecules. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
-
Possible Cause: Precipitation of the compound in the aqueous medium.
-
Solution: Check the final concentration of the compound and the solvent. If using DMSO, ensure the final concentration does not exceed levels that cause precipitation. You may need to sonicate the solution briefly to aid dissolution. Perform a visual inspection for any precipitate before use.
-
Issue 3: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC).
-
Possible Cause: The presence of degradation products.
Stability Data
The following tables summarize the stability of this compound under various conditions based on typical behavior for this class of compounds.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |
| DMSO | 99.8 | 99.7 | 99.5 |
| Ethanol | 99.7 | 99.2 | 98.5 |
| Methanol | 99.8 | 99.1 | 98.3 |
| Acetone | 99.9 | 99.8 | 99.7 |
| Acetonitrile | 99.8 | 99.6 | 99.3 |
| Water (pH 7.4) | 99.5 | 92.1 | 85.4 |
Table 2: Stability at Different Temperatures in DMSO over 7 days
| Temperature | Initial Purity (%) | Purity after 3 days (%) | Purity after 7 days (%) |
| 4°C | 99.8 | 99.7 | 99.6 |
| 25°C (Room Temp) | 99.8 | 99.5 | 99.1 |
| 40°C | 99.8 | 98.2 | 96.5 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Affecting Compound Stability.
References
- 1. theclinivex.com [theclinivex.com]
- 2. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:1454619-70-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Flavonoid Compounds In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with flavonoid compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many flavonoids with promising in vitro activity exhibit poor bioavailability in vivo?
A1: The discrepancy between in vitro and in vivo results for flavonoids is often attributed to several key pharmacokinetic challenges.[1] Primarily, flavonoids suffer from low bioavailability, meaning only a small fraction of the ingested dose reaches systemic circulation in its active form.[1][2] This is due to a combination of factors including:
-
Poor aqueous solubility: Many flavonoids are lipophilic and do not dissolve well in the gastrointestinal tract, which limits their absorption.[1][3][4][5]
-
Extensive metabolism: Flavonoids undergo significant modification by enzymes in the intestines and liver (Phase I and Phase II metabolism), as well as by the gut microbiota.[1][2][6] This converts them into metabolites that may have different or reduced bioactivity compared to the parent compound.[1]
-
Rapid clearance: Once absorbed, flavonoids and their metabolites are often quickly eliminated from the body.[1][7]
-
Instability: Flavonoids can be unstable and degrade in the gastrointestinal environment before they can be absorbed.[1][5]
-
Efflux back into the intestinal lumen: Intestinal transporters like P-glycoprotein can actively pump flavonoids out of the enterocytes and back into the gut, reducing net absorption.[8]
Q2: What are the primary strategies to improve the oral bioavailability of flavonoids?
A2: Numerous promising strategies have been developed to enhance the oral bioavailability of poorly water-soluble flavonoids. These can be broadly categorized into:
-
Pharmaceutical Technologies: Utilizing advanced drug delivery systems to protect the flavonoid and enhance its absorption. Examples include:
-
Nanotechnology-based carriers: Nanoformulations such as nanoparticles, nanoemulsions, nanomicelles, and liposomes can increase the solubility, stability, and permeability of flavonoids.[9][10][11][12][13][14][15]
-
Carrier complexes: Complexation with molecules like cyclodextrins can improve the aqueous solubility of flavonoids.[3][8]
-
Solid dispersions: Dispersing the flavonoid in a hydrophilic polymer matrix can enhance its dissolution rate.[16]
-
-
Structural Transformation: Chemically modifying the flavonoid structure to improve its physicochemical properties. This includes:
-
Glycosylation: Attaching sugar moieties can sometimes improve solubility and bioavailability, although this is not always the case.[2][4]
-
Acylation: Adding acyl groups can increase lipophilicity and cellular absorption.[2]
-
Prodrugs: Creating a more absorbable precursor that converts to the active flavonoid in the body.[4][16]
-
-
Co-administration with Absorption Enhancers: Administering the flavonoid with other compounds that can improve its absorption. A common example is piperine (B192125), an alkaloid from black pepper, which can inhibit metabolic enzymes and efflux transporters.[8][17]
Q3: Does the chemical form of the flavonoid (aglycone vs. glycoside) affect its bioavailability?
A3: Yes, the chemical form plays a crucial role. Most flavonoids exist in plants as glycosides (bound to a sugar molecule).[2][7] Generally, flavonoid aglycones (the non-sugar part) are more readily absorbed through passive diffusion due to their higher lipophilicity.[6] Flavonoid glycosides, on the other hand, often require hydrolysis by intestinal enzymes or gut microbiota to release the aglycone before absorption can occur.[2][6][7] However, this is not an absolute rule, and some flavonoid glycosides have shown higher bioavailability than their corresponding aglycones.[2] The type and position of the sugar moiety can significantly influence this process.[18]
Q4: What role does the gut microbiota play in flavonoid bioavailability?
A4: The gut microbiota plays a significant role in the metabolism of flavonoids that are not absorbed in the small intestine.[2] These microorganisms can cleave glycosidic bonds and further break down the flavonoid ring structure into smaller phenolic acids.[2][18] These metabolites can then be absorbed and may contribute to the overall biological activity of the parent flavonoid. The composition of an individual's gut microbiota can therefore influence the metabolic fate and ultimate bioactivity of ingested flavonoids.[2]
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of the flavonoid after oral administration in an animal model.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Formulation Optimization: Formulate the flavonoid in a solubilizing vehicle. Consider lipid-based delivery systems like nanoemulsions or liposomes.[1] For preclinical studies, explore pharmaceutically acceptable co-solvents such as PEG 400 or propylene (B89431) glycol.[8] 2. Particle Size Reduction: Decrease the particle size of the flavonoid powder through techniques like micronization to increase its surface area and dissolution rate.[16] 3. Complexation: Use cyclodextrins to form inclusion complexes and enhance aqueous solubility.[3][8] |
| Extensive first-pass metabolism | 1. Co-administration with Inhibitors: Co-administer the flavonoid with known inhibitors of relevant metabolic enzymes (e.g., piperine for CYP3A4 inhibition).[8][16] This requires careful dose selection to avoid toxicity. 2. Protective Formulations: Encapsulate the flavonoid in nanoparticles or liposomes to shield it from metabolic enzymes in the gut and liver.[1] |
| Rapid efflux by intestinal transporters | 1. Co-administration with Efflux Inhibitors: Use known inhibitors of efflux pumps like P-glycoprotein. Piperine also exhibits this activity.[8] 2. Formulation Strategies: Certain nanoformulations can bypass or reduce the impact of efflux transporters. |
| Inappropriate animal model or experimental conditions | 1. Fasting State: Ensure animals are in a consistent fasted or fed state, as food can significantly impact the absorption of poorly soluble compounds.[16] Note that fatty meals may enhance the absorption of some lipophilic flavonoids.[1] 2. Animal Strain/Species: Be aware that metabolic profiles can differ between animal species and even strains. |
Problem 2: High variability in plasma concentrations between individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent dosing | 1. Dosing Technique: Ensure accurate and consistent administration of the oral gavage. 2. Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each dose to prevent settling of the flavonoid. |
| Fed vs. Fasted State | 1. Standardize Conditions: Strictly control the feeding schedule of the animals. Administer the compound at the same time relative to their last meal for all subjects.[16] |
| Individual differences in gut microbiota | 1. Acclimatization: Allow for a sufficient acclimatization period for the animals to stabilize their gut microbiota before the experiment. 2. Consider Co-housing: Co-housing animals may help to normalize their gut microbiota to some extent. |
Problem 3: The flavonoid appears to be rapidly degraded in vitro in simulated gastric or intestinal fluid.
| Possible Cause | Troubleshooting Steps |
| pH instability | 1. Enteric Coating/Encapsulation: Protect the flavonoid from the acidic environment of the stomach by using enteric-coated capsules or nanoparticles that release their payload in the more neutral pH of the intestine.[1] |
| Enzymatic degradation | 1. Protective Formulations: Encapsulation strategies can also shield the flavonoid from degradative enzymes in the gastrointestinal tract.[1] |
Data Presentation: Enhancing Flavonoid Bioavailability
The following tables summarize quantitative data from studies demonstrating the impact of different formulation strategies on the bioavailability of flavonoids.
Table 1: Comparison of Bioavailability Enhancement Strategies for Quercetin
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (Approx.) |
| Quercetin Suspension | Rats | AUC (Area Under the Curve) | 1 (Control) |
| Quercetin-loaded Nanoparticles | Rats | AUC | 5 - 15 |
| Quercetin-Phospholipid Complex | Rats | AUC | 10 - 20 |
| Quercetin with Piperine | Humans | Cmax (Maximum Concentration) | 1.5 |
Note: The values presented are approximate and can vary depending on the specific formulation and experimental conditions.
Table 2: Bioavailability of Different Flavonoid Classes
| Flavonoid Class | Representative Compound | Relative Bioavailability |
| Isoflavones | Genistein, Daidzein | High[6][7] |
| Flavanols (Catechins) | Epigallocatechin gallate | Moderate[7] |
| Flavanones | Hesperetin, Naringenin | Moderate[6][7] |
| Flavonols | Quercetin, Kaempferol | Low to Moderate[6][7] |
| Anthocyanins | Cyanidin-3-glucoside | Low[7] |
| Proanthocyanidins | Very Low[7] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of compounds.[19][20]
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until they form a confluent and differentiated monolayer (typically 21 days).[21]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be within an acceptable range (e.g., >300 Ω·cm²).[22]
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test flavonoid solution (at a known concentration) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer.[21]
-
Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the flavonoid in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the flavonoid in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to determine the pharmacokinetic profile of a flavonoid formulation.
-
Animal Preparation: Use adult male or female rats (e.g., Sprague-Dawley). Acclimatize the animals for at least one week. Fast the rats overnight (12-18 hours) before the experiment, with free access to water.[23]
-
Dosing: Administer the flavonoid formulation orally via gavage at a predetermined dose.[24]
-
Blood Sampling: Collect blood samples (e.g., 150-200 µL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[24] Collect samples into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.[24] Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific analytical method (e.g., UPLC-MS/MS) for the quantification of the flavonoid and its major metabolites in rat plasma.[24]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)[25]
-
Tmax (time to reach Cmax)[25]
-
AUC (area under the plasma concentration-time curve)[25]
-
t1/2 (elimination half-life)
-
Relative bioavailability (F) can be calculated by comparing the AUC of the test formulation to a reference formulation (e.g., an intravenous dose or a simple suspension).
-
Visualizations
Caption: Workflow for developing and evaluating flavonoid formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities | MDPI [mdpi.com]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. vup.sk [vup.sk]
- 7. ijns.sums.ac.ir [ijns.sums.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. mdpi.com [mdpi.com]
- 15. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 16. benchchem.com [benchchem.com]
- 17. Conjugation, Prodrug, and Co-Administration Strategies in Support of Nanotechnologies to Improve the Therapeutic Efficacy of Phytochemicals in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. enamine.net [enamine.net]
- 20. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. akjournals.com [akjournals.com]
- 24. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in bioassays with Furano(2'',3'',7,6)-4'-hydroxyflavanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furano(2'',3'',7,6)-4'-hydroxyflavanone. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Stability
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] Stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2] Before use, allow the product to equilibrate to room temperature for at least one hour.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][2][3] For biological assays, DMSO is a common choice. However, it is crucial to include a solvent-only control in your experiments to account for any potential effects of the solvent on the assay.
Q3: I am observing a loss of compound activity over time. What could be the cause?
A3: Loss of activity can be attributed to several factors:
-
Improper Storage: Ensure the compound and its solutions are stored according to the recommendations (see Q1).
-
Compound Degradation: Flavonoids can be sensitive to light, temperature, and pH.[4] Prepare fresh solutions for each experiment whenever possible and avoid repeated freeze-thaw cycles.
-
Oxidation: Phenolic compounds can be prone to oxidation.[5] Consider using antioxidants in your assay medium if compatible with your experimental design.
Experimental Design and Execution
Q4: My bioassay results show high variability between replicates. What are the common causes and solutions?
A4: High variability can obscure the true biological effect of the compound. Here are some common causes and troubleshooting steps:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[6]
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. Ensure consistent speed and avoid introducing air bubbles.
-
-
Uneven Cell Seeding: An uneven distribution of cells in microplate wells can lead to significant differences in signal.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between seeding groups of wells.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.[6]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.[6]
-
-
Inadequate Reagent Mixing: Localized concentration differences can occur if reagents are not mixed thoroughly within the wells.
-
Solution: Gently tap or swirl the plate after adding reagents to ensure proper mixing.
-
Q5: I am not observing the expected biological activity. What should I check?
A5: A lack of activity could be due to several factors:
-
Sub-optimal Compound Concentration: The concentration range tested may not be appropriate for the specific assay.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.
-
-
Compound Precipitation: The compound may be precipitating out of solution in the assay medium.
-
Solution: Visually inspect the wells for any signs of precipitation. Consider the final solvent concentration in the assay medium, as high concentrations of organic solvents can be toxic to cells and cause precipitation.
-
-
Cell Health: The health and viability of the cells used in the assay are critical.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
-
Assay Interference: Some compounds can interfere with the assay technology itself.
-
Solution: Run appropriate controls to check for autofluorescence or other interference with the detection method.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 48 | 25.5 |
| B16-F10 (Melanoma) | SRB Assay | 72 | 15.2 |
| A549 (Lung Cancer) | Neutral Red Uptake | 48 | 42.1 |
| MEF (Normal Fibroblast) | MTT Assay | 48 | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.
Experimental Protocols
General Protocol for Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding:
-
Culture cells to logarithmic phase.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: General experimental workflow for a cell-based bioassay.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. theclinivex.com [theclinivex.com]
- 2. This compound | CAS:1454619-70-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Psoraleflavanone Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the yield of psoraleflavanone from its primary natural source, Psoralea corylifolia.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and yield enhancement of psoraleflavanone.
| Problem | Potential Cause | Recommended Solution |
| Low Psoraleflavanone Yield in Crude Extract | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for psoraleflavanone. 2. Inefficient Extraction Method: Maceration or simple solvent extraction may not be effective. 3. Poor Quality of Plant Material: Low concentration of psoraleflavanone in the source material. 4. Incorrect Particle Size: Plant material may not be ground finely enough, reducing surface area for extraction. | 1. Solvent Optimization: Test a range of solvents with varying polarities. An 80% ethanol (B145695) solution is often a good starting point for flavonoids.[1] 2. Advanced Extraction Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[2][3][4] 3. Source Material Verification: Ensure the use of high-quality, mature seeds of Psoralea corylifolia. 4. Grinding: Grind the seeds to a fine powder (e.g., 60-80 mesh) to increase the surface area available for solvent penetration.[5] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds with similar polarities to psoraleflavanone. 2. High Extraction Temperature: Elevated temperatures can lead to the extraction of undesirable compounds and potential degradation of psoraleflavanone.[1] | 1. Solvent System Refinement: Use a gradient elution with solvents of increasing polarity during extraction or preliminary purification. 2. Temperature Control: Maintain a moderate extraction temperature (e.g., 40-60°C) to minimize the extraction of impurities. |
| Psoraleflavanone Degradation | 1. Exposure to Light: Flavonoids can be sensitive to photodegradation. 2. Extreme pH: Highly acidic or alkaline conditions can cause structural changes. 3. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.[1] 4. Improper Storage: Storing extracts at room temperature or in the presence of oxygen can lead to degradation over time. | 1. Light Protection: Conduct experiments under amber light or in amber-colored glassware. 2. pH Control: Maintain a neutral or slightly acidic pH during extraction and purification. 3. Temperature Management: Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., below 50°C). 4. Proper Storage: Store extracts and purified compounds at low temperatures (-20°C) in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Ineffective Elicitor Treatment | 1. Incorrect Elicitor Concentration: The concentration of the elicitor may be too high (toxic to the plant cells) or too low (insufficient to trigger a response). 2. Inappropriate Timing of Application: The elicitor may have been applied at a non-optimal growth stage of the plant or cell culture. 3. Short Elicitation Period: The duration of exposure to the elicitor may not be long enough to induce the biosynthesis of psoraleflavanone. | 1. Dose-Response Study: Perform experiments with a range of elicitor concentrations to determine the optimal level. 2. Timing Optimization: Apply the elicitor at different stages of plant development or cell culture growth to identify the most responsive period. 3. Time-Course Analysis: Harvest samples at various time points after elicitor application to determine the peak of psoraleflavanone accumulation. |
| Purification Challenges (e.g., poor separation in column chromatography) | 1. Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica (B1680970) gel, alumina) may not be suitable for separating psoraleflavanone from other co-extracted compounds.[7][8] 2. Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to achieve good separation. 3. Column Overloading: Applying too much crude extract to the column can lead to poor resolution. | 1. Stationary Phase Selection: Test different stationary phases. Silica gel is commonly used for flavonoid purification.[7][8] Reverse-phase C18 columns can also be effective.[9] 2. Mobile Phase Optimization: Develop an optimal mobile phase through preliminary analysis using Thin Layer Chromatography (TLC). A gradient elution from a non-polar to a more polar solvent is often effective. 3. Sample Load Adjustment: Reduce the amount of crude extract loaded onto the column to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting psoraleflavanone from Psoralea corylifolia?
A1: While traditional methods like Soxhlet and maceration can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient, offering higher yields in shorter times with reduced solvent consumption.[2][3][4] For UAE, using an 80% ethanol solvent at a moderate temperature (around 60°C) for 30-60 minutes is a good starting point.[1]
Q2: How can I increase the natural production of psoraleflavanone in Psoralea corylifolia before extraction?
A2: The application of elicitors can significantly enhance the biosynthesis of secondary metabolites, including flavonoids. Biotic elicitors like yeast extract and fungal extracts (Aspergillus niger), as well as abiotic elicitors like salicylic (B10762653) acid and methyl jasmonate, have been shown to increase the production of related compounds like psoralen (B192213) and isoflavones.[10][11] A dose-response and time-course experiment is recommended to determine the optimal conditions for psoraleflavanone enhancement.
Q3: What are the recommended HPLC conditions for quantifying psoraleflavanone?
A3: A reverse-phase HPLC system with a C18 column is commonly used for the analysis of flavonoids from Psoralea corylifolia.[12][13] A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape). Detection is usually performed using a UV detector at a wavelength between 250-280 nm.
Q4: How should I store my psoraleflavanone extract to prevent degradation?
A4: Psoraleflavanone extracts should be stored in airtight, amber-colored containers at a low temperature, ideally -20°C, to minimize degradation from light, oxygen, and heat.[6] If possible, flushing the container with an inert gas like nitrogen before sealing can further preserve the sample.
Q5: I am having trouble purifying psoraleflavanone using column chromatography. What can I do?
A5: If you are experiencing poor separation, first ensure your column is not overloaded. Optimize your mobile phase by testing different solvent systems with varying polarities on a TLC plate first. A gradient elution is often more effective than an isocratic one for complex mixtures. If issues persist, consider trying a different stationary phase, such as reverse-phase silica gel.[9]
Data Presentation: Enhancing Psoraleflavanone Yield
The following tables summarize quantitative data on the enhancement of related flavonoids in Psoralea corylifolia using various techniques. While specific data for psoraleflavanone is limited, these results for structurally similar compounds provide a strong basis for experimental design.
Table 1: Comparison of Extraction Methods for Psoralen and Bakuchiol from Psoralea corylifolia
| Extraction Method | Solvent | Extraction Time | Yield of Psoralen/Bakuchiol | Reference |
| Soxhlet Extraction | Methanol (B129727) | Several hours | Lower Yield | [2] |
| Heat Reflux Extraction | Methanol | Several hours | Lower Yield | [2] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | Several hours | Lower Yield | [2] |
| Microwave-Assisted Extraction (MAE) | Methanol | 3 minutes | Highest Yield | [2] |
| Ultrasound-Assisted Extraction (UAE) | Petroleum Ether | 45 minutes | 6.98% (w/w) of Bakuchiol | [3] |
Table 2: Effect of Biotic Elicitors on Psoralen Production in Psoralea corylifolia Cell Cultures
| Elicitor | Concentration | Psoralen Yield (µg/g DCW) | Fold Increase over Control | Reference |
| Control | - | Approx. 1094 | - | [14] |
| Aspergillus niger extract | 1.0% (v/v) | 9850 | ~9-fold | [10][14] |
| Penicillium notatum extract | - | - | 4 to 7-fold | [10] |
| Yeast Extract | - | - | 4 to 7-fold | [10] |
| Chitosan | - | - | 4 to 7-fold | [10] |
(DCW: Dry Cell Weight)
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Psoraleflavanone
-
Sample Preparation: Grind dried seeds of Psoralea corylifolia into a fine powder (60-80 mesh).
-
Extraction:
-
Place 10 g of the powdered seeds into a 250 mL Erlenmeyer flask.
-
Add 150 mL of 80% ethanol (solid-to-liquid ratio of 1:15 w/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.
-
Sonicate for 45 minutes.[3]
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried crude extract in an amber vial at -20°C.
Protocol 2: Elicitation of Psoraleflavanone Biosynthesis using Yeast Extract in Cell Suspension Cultures
-
Establishment of Cell Culture: Initiate cell suspension cultures from callus derived from Psoralea corylifolia explants (e.g., leaves or stems) in a suitable growth medium (e.g., MS medium supplemented with appropriate plant growth regulators).
-
Elicitor Preparation: Prepare a stock solution of yeast extract by dissolving it in distilled water and sterilizing it by filtration (0.22 µm filter).
-
Elicitation:
-
To a 16-day-old cell suspension culture, add the sterile yeast extract solution to achieve the desired final concentration (e.g., 100-500 mg/L).
-
Incubate the treated cell cultures under standard growth conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified duration (e.g., 48 hours).[14]
-
-
Harvesting: Separate the cells from the medium by filtration.
-
Extraction: Freeze-dry the harvested cells and then extract the secondary metabolites using a suitable solvent like methanol.
-
Analysis: Analyze the psoraleflavanone content in the extract using HPLC.
Protocol 3: HPLC Quantification of Psoraleflavanone
-
Standard Preparation: Prepare a stock solution of purified psoraleflavanone standard in methanol at a known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Example Gradient: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 270 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the psoraleflavanone standards. Use the regression equation to calculate the concentration of psoraleflavanone in the sample extracts.
Visualizations
Caption: Biosynthesis pathway leading to flavanones like naringenin, a precursor to psoraleflavanone.
Caption: General experimental workflow for the extraction and purification of psoraleflavanone.
Caption: Logical flow of elicitation to enhance psoraleflavanone production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biotic elicitor enhanced production of psoralen in suspension cultures of Psoralea corylifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthesized Furano(2'',3'',7,6)-4'-hydroxyflavanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Furano(2'',3'',7,6)-4'-hydroxyflavanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of synthesized this compound?
A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]
-
HPLC , particularly with a UV detector (HPLC-UV), is the workhorse for quantitative purity analysis, allowing for the separation and quantification of the main compound from its impurities.
-
Mass Spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming its identity and characterizing impurities.
-
NMR Spectroscopy (¹H and ¹³C) is essential for structural elucidation and can reveal the presence of structurally similar impurities that may not be resolved by chromatography.
Q2: My HPLC chromatogram shows a single, sharp peak. Can I consider my sample pure?
A2: While a single, sharp peak in HPLC is a good indicator of high purity, it is not definitive. Co-elution of impurities with the main peak can occur. It is highly recommended to use at least one orthogonal method, such as Mass Spectrometry or NMR, to confirm purity. Mass spectrometry can detect impurities with different mass-to-charge ratios that might co-elute, and NMR can identify structurally related impurities.
Q3: I am observing peak tailing in my HPLC analysis of this compound. What are the possible causes and solutions?
A3: Peak tailing in the HPLC analysis of flavonoids like this compound is a common issue. The primary causes are often related to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
Troubleshooting Peak Tailing:
-
Mobile Phase pH: The phenolic hydroxyl group on the flavanone (B1672756) can interact with silanol groups. Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or acetic acid) can suppress the ionization of these silanol groups and reduce tailing.
-
Column Contamination: The column may be contaminated with strongly retained sample components. Try washing the column with a strong solvent like 100% acetonitrile (B52724) or methanol (B129727). If the problem persists, the guard column or the analytical column may need to be replaced.
-
Column Void: A void in the column packing can lead to peak distortion. This may be accompanied by a drop in backpressure. Reversing and flushing the column might help, but often the column needs to be replaced.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Q4: I am seeing peak fronting in my HPLC chromatogram. What could be the cause?
A4: Peak fronting is less common than tailing but can occur. Potential causes include:
-
Sample Overload: Injecting too much sample can saturate the column, leading to a fronting peak. Try diluting your sample or reducing the injection volume.
-
Sample Solvent Incompatibility: Similar to peak tailing, a mismatch between the sample solvent and the mobile phase can cause fronting.
-
Column Collapse: This is a more severe issue where the stationary phase bed has collapsed, often due to extreme pressure or pH conditions. This usually requires column replacement.
Q5: What are the expected impurities in synthesized this compound?
A5: Since detailed synthetic routes for this compound are not widely published (it is often isolated from Psoralea corylifolia), we can infer potential impurities from general flavanone synthesis methods.[5] A common route involves the cyclization of a chalcone (B49325) precursor. Therefore, potential impurities could include:
-
Unreacted Starting Materials: The chalcone precursor and the initial aromatic ketones or aldehydes used in its synthesis.
-
Isomeric Byproducts: Depending on the cyclization conditions, other flavonoid isomers might form.
-
Reagents and Catalysts: Residual reagents or catalysts from the synthesis and purification steps.
-
Degradation Products: Flavonoids can be susceptible to degradation under certain light or pH conditions.
Data Presentation
The following tables summarize the expected quantitative data for the purity assessment of this compound.
Table 1: HPLC-UV Purity Assessment Parameters
| Parameter | Expected Value/Range | Notes |
| Purity (%) | > 95% (for research grade) | Determined by peak area normalization. |
| Retention Time (t_R) | Dependent on specific method | Should be consistent for a given method. |
| Tailing Factor (T_f) | 0.9 - 1.2 | A value close to 1 indicates a symmetrical peak. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |
Table 2: Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₇H₁₂O₄ | |
| Molecular Weight | 280.27 g/mol | |
| [M+H]⁺ (m/z) | 281.07 | Expected in positive ion mode ESI-MS. |
| [M-H]⁻ (m/z) | 279.06 | Expected in negative ion mode ESI-MS. |
Table 3: Exemplary ¹H and ¹³C NMR Data (in DMSO-d₆)
Note: The definitive NMR data for this compound can be found in the publication: Zhongguo Zhong Yao Za Zhi. 2008 Jun;33(12):1410-2. The following is an exemplary dataset based on the known structure and data from similar flavanones.
| ¹H NMR | ¹³C NMR |
| Position | δ (ppm) |
| 2 | 5.5 - 5.7 |
| 3a | 2.8 - 3.0 |
| 3b | 3.2 - 3.4 |
| 5 | 7.8 - 8.0 |
| 8 | 6.9 - 7.1 |
| 2' | 7.3 - 7.5 |
| 3' | 6.8 - 7.0 |
| 5' | 6.8 - 7.0 |
| 6' | 7.3 - 7.5 |
| 2'' | 7.6 - 7.8 |
| 3'' | 6.9 - 7.1 |
| 4'-OH | 9.5 - 10.5 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general reverse-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in methanol or a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Mass Spectrometry Analysis
This protocol outlines the general conditions for obtaining mass spectral data.
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive and Negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Protocol 3: NMR Spectroscopy
This protocol describes the sample preparation for NMR analysis.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (COSY, HSQC, HMBC) for full structural confirmation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purity assessment.
Caption: Troubleshooting logic for abnormal HPLC peak shapes.
References
Technical Support Center: Storage and Handling of Furanoflavanones
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing furanoflavanones to prevent degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide: Investigating Furanoflavanone Degradation
Unexpected degradation of your furanoflavanone compounds can compromise experimental results. This guide provides a systematic approach to identifying and resolving potential stability issues.
Issue: Rapid degradation of furanoflavanone sample observed during analysis.
Use the following workflow to troubleshoot the problem:
Caption: Troubleshooting workflow for unexpected furanoflavanone degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause furanoflavanone degradation during storage?
A1: The stability of furanoflavanones, like other flavonoids, is primarily affected by exposure to light, oxygen, temperature, and pH.[1][2] Light, especially UV light, can induce photolytic degradation.[2] Oxygen can lead to oxidative decomposition, a process that can be accelerated by elevated temperatures.[1][2] The pH of the storage solvent is also critical, as both acidic and basic conditions can catalyze hydrolysis.
Q2: What are the ideal storage conditions for solid furanoflavanone compounds?
A2: For solid furanoflavanone compounds, it is recommended to store them in a cool, dark, and dry place. Optimal storage is typically at low temperatures, such as 4°C or -20°C, in a tightly sealed container to protect from moisture and light. To minimize oxidation, consider storing under an inert atmosphere, such as nitrogen or argon.
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C to -20°C | Reduces the rate of chemical reactions. |
| Light | Amber vials or opaque containers | Prevents photolytic degradation.[2] |
| Atmosphere | Inert gas (Nitrogen, Argon) | Minimizes oxidative degradation.[1] |
| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis. |
Q3: How should I store furanoflavanone solutions?
A3: Furanoflavanone solutions are generally less stable than solid compounds. They should be stored at low temperatures (4°C or -20°C) in amber vials to protect from light. The choice of solvent is important; aprotic solvents are often preferred to minimize hydrolysis. If aqueous buffers are necessary, their pH should be optimized for the specific furanoflavanone's stability profile. For instance, some furanone derivatives show instability across a wide pH range (2.0-8.0).[3] It is advisable to prepare solutions fresh whenever possible.
Q4: I have observed new peaks in my chromatogram after storing my furanoflavanone sample. What could they be?
A4: The new peaks are likely degradation products. Common degradation pathways for flavonoids include the opening of the heterocyclic C ring, leading to the formation of simpler aromatic compounds.[4][5] Depending on the specific structure of the furanoflavanone and the storage conditions, degradation products could result from hydrolysis, oxidation, or photolysis. To identify these products, techniques like LC-MS/MS are highly effective.
Caption: Factors leading to furanoflavanone degradation.
Q5: How can I perform a quick stability assessment of my furanoflavanone?
A5: A forced degradation study is an effective way to quickly assess the stability of your compound.[6][7] This involves exposing your furanoflavanone to harsh conditions to accelerate degradation. By analyzing the sample at different time points, you can identify the conditions under which it is most stable and develop a stability-indicating analytical method.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature to 60°C.[8] |
| Base Hydrolysis | 0.1 M NaOH at room temperature to 60°C.[8] |
| Oxidation | 3% H₂O₂ at room temperature.[7] |
| Photolytic | Expose to light (e.g., 1.2 million lux hours).[8] |
| Thermal | 60-80°C.[8] |
Experimental Protocols
Protocol: HPLC-Based Stability Indicating Method Development
This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method to monitor the stability of a furanoflavanone and its degradation products.
Objective: To develop a specific and stability-indicating HPLC method for a furanoflavanone.
Materials:
-
Furanoflavanone compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a suitable detector (e.g., DAD/UV-Vis)
-
Analytical column (e.g., C18)
Workflow:
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Strategies to improve the cell permeability of psoraleflavanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the cell permeability of psoraleflavanone.
Frequently Asked Questions (FAQs)
Q1: What is psoraleflavanone and why is its cell permeability a concern?
Psoraleflavanone is a prenylated flavonoid that has been investigated for a variety of potential therapeutic effects, including anti-inflammatory and anti-cancer activities. However, like many flavonoid compounds, its clinical potential may be limited by poor oral bioavailability. A key contributor to this is often low cell permeability, which restricts its ability to be absorbed across the intestinal epithelium and reach its target tissues.
Q2: What are the primary factors limiting the cell permeability of psoraleflavanone?
The cell permeability of psoraleflavanone is likely hindered by several physicochemical properties common to flavonoids:
-
Low aqueous solubility: This can limit the concentration of the compound available at the cell surface for absorption.
-
Efflux transporter activity: Psoraleflavanone may be a substrate for efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in intestinal cells. These transporters actively pump the compound back into the intestinal lumen, reducing net absorption.
-
Metabolic instability: It may undergo metabolism within intestinal cells, reducing the amount of intact compound that reaches systemic circulation.
Q3: What are the common in vitro models used to assess the cell permeability of psoraleflavanone?
The two most common and well-established in vitro models for predicting intestinal permeability are:
-
Caco-2 Cell Permeability Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered the gold standard as it can assess both passive diffusion and active transport mechanisms, including efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for their passive permeability potential but does not account for active transport or metabolism.
Troubleshooting Guide
Issue 1: High variability in Caco-2 permeability assay results for psoraleflavanone.
-
Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Only use monolayers with TEER values within the laboratory's established range (typically >250 Ω·cm²). Additionally, perform a lucifer yellow permeability test to confirm tight junction integrity.
-
-
Possible Cause 2: Psoraleflavanone precipitation in the donor compartment.
-
Troubleshooting Step: Determine the aqueous solubility of psoraleflavanone in the assay buffer. Ensure the concentration used in the experiment does not exceed its solubility limit. If necessary, consider using a co-solvent, but be aware that this can affect cell viability and monolayer integrity.
-
-
Possible Cause 3: Non-specific binding to the plate or apparatus.
-
Troubleshooting Step: Perform a mass balance study to quantify the recovery of psoraleflavanone from the apical, basolateral, and cell lysate compartments. Low recovery may indicate binding to the plasticware. Using low-binding plates can help mitigate this issue.
-
Issue 2: Low apparent permeability (Papp) value for psoraleflavanone in the Caco-2 model.
-
Possible Cause 1: Active efflux by transporters like P-gp.
-
Troubleshooting Step: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. To confirm, co-administer psoraleflavanone with a known P-gp inhibitor, such as verapamil. An increase in the A-B permeability in the presence of the inhibitor would confirm that psoraleflavanone is a P-gp substrate.
-
-
Possible Cause 2: Poor intrinsic passive permeability.
-
Troubleshooting Step: Evaluate the compound's permeability in the PAMPA model. A low Papp value in this assay would suggest that the molecule's physicochemical properties (e.g., size, polarity, lack of flexibility) are limiting its ability to passively diffuse across a lipid membrane.
-
Strategies to Enhance Psoraleflavanone Permeability
Several strategies can be employed to overcome the poor cell permeability of psoraleflavanone. The choice of strategy will depend on the primary permeability barrier identified.
Formulation Strategies
These approaches focus on modifying the formulation of psoraleflavanone to improve its solubility and/or its interaction with the cell membrane.
-
Nanotechnology-based delivery systems: Encapsulating psoraleflavanone into nanoparticles can protect it from degradation, increase its solubility, and facilitate its uptake into cells.[1] Examples include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.
-
Mesoporous Silica Nanoparticles (MSNs): These have a large surface area and pore volume, allowing for high drug loading and sustained release.[1]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils and surfactants that form fine oil-in-water microemulsions upon dilution with gastrointestinal fluids, enhancing drug solubilization and absorption.[2]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and membrane permeability.
Chemical Modification
This involves altering the chemical structure of psoraleflavanone to create a prodrug with more favorable permeability characteristics.
-
Glycosylation: Attaching a sugar moiety (glycosylation) can improve the solubility and sometimes the permeability of flavonoids.[3]
-
Methylation: The addition of methyl groups can enhance the lipophilicity of flavonoids, which may improve their ability to cross cell membranes.[3]
Use of Permeability Enhancers
These are co-administered compounds that reversibly modulate the integrity of the intestinal barrier to allow for increased drug passage.
-
Chitosan and its derivatives: Chitosan is a biocompatible polymer that can open the tight junctions between intestinal cells, increasing paracellular permeability.[2]
-
Fatty acids: Certain fatty acids can enhance permeability by disrupting the cell membrane.[4]
-
Bile salts: These can form micelles with the drug, increasing its solubility and facilitating its transport across the cell membrane.[5]
Data Presentation
The following table summarizes the apparent permeability coefficient (Papp) values for various flavonoids in the Caco-2 model. A higher Papp value indicates greater permeability. This data can serve as a benchmark for evaluating the permeability of psoraleflavanone.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| Propranolol (High Permeability Control) | > 20 | High | [6] |
| Lucifer Yellow (Low Permeability Control) | < 1 | Low | [7][8] |
| Quercetin | 1.17 - 10.5 | Low to Moderate | [9] |
| Kaempferol | 1.54 | Low | [9] |
| Genistein | 16.8 | High | [10] |
| Daidzein | 21.3 | High | [10] |
Permeability Classification based on Caco-2 assays: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol outlines the key steps for assessing the bidirectional permeability of psoraleflavanone across a Caco-2 cell monolayer.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% non-essential amino acids (NEAA).[10]
-
Seed the cells onto Transwell inserts (e.g., 12-well plates) at a density of approximately 8 x 10⁴ cells/cm².[10]
-
Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer.[10]
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value above 300 Ω·cm² generally indicates good integrity.[6]
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing psoraleflavanone (e.g., at a concentration of 100 µM to avoid cytotoxicity) to the apical (donor) chamber.[6]
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the same steps as the A-B experiment, but add the psoraleflavanone solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Analyze the concentration of psoraleflavanone in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.[11]
-
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of psoraleflavanone.
-
Preparation of the PAMPA Plate:
-
The PAMPA system consists of a donor plate and an acceptor plate. The donor plate contains a filter membrane.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.[12]
-
-
Experimental Setup:
-
Add a buffer solution (e.g., PBS at pH 7.4) to the acceptor plate wells.[12]
-
Prepare a solution of psoraleflavanone in the same buffer and add it to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of psoraleflavanone in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated based on the change in concentration in the donor and acceptor wells over time.
-
Visualizations
Caption: Workflow for Investigating and Improving Psoraleflavanone Permeability.
Caption: Overview of Psoraleflavanone Permeability Enhancement Strategies.
Caption: Decision Tree for Selecting a Permeability Enhancement Strategy.
References
- 1. Enhanced Protection of Biological Membranes during Lipid Peroxidation: Study of the Interactions between Flavonoid Loaded Mesoporous Silica Nanoparticles and Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of Furano(2'',3'',7,6)-4'-hydroxyflavanone and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a flavonoid isolated from the seeds of Psoralea corylifolia, against other well-known flavonoids. Due to the limited availability of direct quantitative antioxidant data for this compound in publicly accessible research, this comparison includes data on other bioactive compounds isolated from Psoralea corylifolia to provide a broader context of the plant's antioxidant potential. This guide will delve into available quantitative data, detail the experimental methodologies for the cited antioxidant assays, and illustrate a key signaling pathway involved in the antioxidant action of flavonoids.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity. The following table summarizes the available IC50 values for various flavonoids and compounds from Psoralea corylifolia in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | Class | Source | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| This compound | Flavanone | Psoralea corylifolia | Data Not Available | Data Not Available | - |
| Bakuchiol | Meroterpene | Psoralea corylifolia | 30.35 | 53 | [1] |
| Quercetin | Flavonol | Various Plants | ~5-15 | ~2-10 | General Literature |
| Luteolin | Flavone | Various Plants | ~10-25 | ~5-15 | General Literature |
| Ascorbic Acid (Vitamin C) | Standard | - | ~20-50 | ~10-30 | General Literature |
| Trolox (Vitamin E analog) | Standard | - | ~40-80 | ~20-40 | General Literature |
Note: IC50 values for Quercetin, Luteolin, Ascorbic Acid, and Trolox are approximate ranges found in scientific literature and can vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly employed to evaluate the antioxidant activity of flavonoids.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Preparation of Test Samples: The test compound (e.g., this compound) and standard antioxidants (e.g., quercetin, ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test sample or standard. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The reduction in absorbance at a specific wavelength (e.g., 734 nm) is proportional to the antioxidant's activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathway in Flavonoid Antioxidant Activity
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. One of the most important pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: Nrf2-ARE signaling pathway activation by flavonoids.
Experimental Workflow for Antioxidant Assays
The general workflow for in vitro antioxidant activity screening involves several key steps, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant activity assessment.
References
Unveiling the Bioactivity of Furanoflavonoids from Psoralea corylifolia: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Psoralea corylifolia, commonly known as Bakuchi, is a plant with a rich history in traditional medicine. Its seeds are a treasure trove of bioactive compounds, particularly furanoflavonoids, which have garnered significant interest for their diverse pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of key furanoflavonoids from Psoralea corylifolia, supported by experimental data and detailed methodologies. The insights presented herein aim to facilitate further research and drug discovery efforts targeting various pathological conditions.
The primary furanoflavonoids of interest from Psoralea corylifolia include bavachin, corylin, isobavachalcone (B1672217), and psoralidin.[1] These compounds have been extensively studied for a range of biological effects, including estrogenic, anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2] Understanding the relationship between their chemical structures and biological functions is crucial for the development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological efficacy of furanoflavonoids is intrinsically linked to their structural features, such as the presence and position of hydroxyl groups, prenyl groups, and the overall conformation of the flavonoid backbone.[3][4] The following tables summarize the quantitative data from various studies, offering a comparative overview of the bioactivities of prominent furanoflavonoids from Psoralea corylifolia.
Table 1: Estrogenic Activity of Furanoflavonoids
| Compound | Assay Type | Target | Activity (IC₅₀/pIC₅₀) | Reference |
| Bavachin | Fluorescence Polarization | hERα-LBD | pIC₅₀: 5.86 | [3] |
| Isobavachalcone | Fluorescence Polarization | hERα-LBD | pIC₅₀: 6.13 | [3] |
| Corylin | Fluorescence Polarization | hERα-LBD | No significant binding | [3] |
| Psoralidin | Not Specified | Not Specified | Potent estrogenic effects | [5] |
Table 2: Anti-inflammatory and Neuroprotective Activities
| Compound | Assay Type | Cell Line/Model | Key Findings | Reference |
| Isobavachalcone | Nitric Oxide (NO) Production Assay | BV-2 Microglia | Significant suppression of LPS-stimulated NO production | [6][7] |
| Neobavaisoflavone (B1678162) | Hydrogen Peroxide-induced Cell Death Assay | HT22 Hippocampal Cells | Potent inhibitory activity against H₂O₂-induced cell death | [6][7] |
| Bavachin | Not Specified | Macrophages | Attenuation of LPS-induced inflammation and inhibition of NLRP3 inflammasome | [8] |
| Corylin | Not Specified | Not Specified | Modulates antioxidant activities | [9] |
Table 3: Anticancer and Cytotoxic Activities
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| Psoralidin | Stomach carcinoma cells | Active | [10] |
| Corylin | SKOV3 (Ovarian cancer) | Dose-dependent inhibition of proliferation and colony formation | [9] |
Structure-Activity Relationship Insights
A key determinant for the estrogenic activity of these flavonoids is the presence of hydroxyl and prenyl groups.[3][4][5] For instance, both the methylation of a hydroxyl group and the cyclization of a prenyl group have been shown to significantly decrease the estrogenic potency of these compounds.[3] The hydrophobic and hydrogen-bonding interactions are the dominant forces stabilizing the binding of these flavonoids to the human estrogen receptor α ligand-binding domain (hERα-LBD).[3] In contrast, corylin, which lacks certain of these key features, shows no significant binding to this receptor.[3]
In the context of neuroinflammation, isobavachalcone demonstrates notable activity by suppressing nitric oxide production in microglia.[6][7] This suggests that the chalcone (B49325) scaffold might be particularly important for anti-neuroinflammatory effects. Furthermore, neobavaisoflavone shows potent neuroprotective effects against oxidative stress-induced cell death in hippocampal cells, highlighting the therapeutic potential of isoflavones in neurodegenerative diseases.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
1. Fluorescence Polarization (FP) Assay for Estrogenic Activity
This assay is employed to investigate the binding affinity of furanoflavonoids to the human estrogen receptor α ligand-binding domain (hERα-LBD).[3]
-
Protein Expression and Purification: A soluble recombinant hERα-LBD is produced in an Escherichia coli strain.
-
Tracer Selection: Coumestrol (B1669458) (CS) is utilized as a fluorescent tracer.
-
Competition Binding Experiment:
-
A reaction mixture is prepared containing the hERα-LBD protein and the coumestrol tracer in an appropriate buffer.
-
Varying concentrations of the test furanoflavonoid are added to the mixture.
-
The mixture is incubated to allow for competitive binding between the tracer and the test compound to the hERα-LBD.
-
The fluorescence polarization is measured using a suitable instrument. A decrease in polarization indicates displacement of the tracer by the test compound.
-
The IC₅₀ values are calculated from the dose-response curves.
-
2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay assesses the ability of furanoflavonoids to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: BV-2 microglial cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test furanoflavonoid for a specified period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Griess Assay:
-
After incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at a specific wavelength (typically around 540 nm) to quantify the amount of nitrite, a stable product of NO.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
The biological activities of furanoflavonoids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanisms of action.
Caption: Experimental workflows for key bioactivity assays.
Caption: Signaling pathways modulated by furanoflavonoids.
Conclusion
The furanoflavonoids from Psoralea corylifolia represent a promising class of natural products with a wide array of biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of specific chemical moieties in dictating their therapeutic effects. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to build upon in their quest for novel drug candidates. Further exploration of these compounds and their mechanisms of action will undoubtedly pave the way for new therapeutic interventions for a variety of diseases.
References
- 1. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralea corylifolia L.: a comprehensive review of its botany, traditional uses, phytochemistry, pharmacology, toxicology, quality control and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship for estrogenic flavonoids from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 6. [PDF] Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia | Semantic Scholar [semanticscholar.org]
- 7. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Therapeutic Target of Psoraleflavanone in a Cellular Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic target of psoraleflavanone, a natural compound with potential anti-inflammatory properties. Evidence suggests that psoraleflavanone and related compounds may exert their effects through the Estrogen Receptor (ER) and the subsequent modulation of the NF-κB signaling pathway. This guide compares psoraleflavanone to established Selective Estrogen Receptor Modulators (SERMs) and outlines the key experimental approaches for target validation in a cellular context.
Introduction to the Therapeutic Target: Estrogen Receptor and NF-κB Signaling
The Estrogen Receptor (ER), a ligand-activated transcription factor, is a well-established target in various diseases, including cancer and inflammatory conditions.[1][2][3] Upon ligand binding, ER can modulate gene expression through genomic and non-genomic pathways.[2] One of the key downstream effects relevant to inflammation is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] NF-κB is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][7]
Psoralen, a compound structurally related to psoraleflavanone, has been shown to exert anti-inflammatory effects by acting as an agonist to the Estrogen Receptor, which in turn inhibits the TLR4/NF-κB signaling pathway. This suggests that psoraleflavanone may share a similar mechanism of action, making the ER a primary therapeutic target for validation.
This guide will focus on validating the engagement of psoraleflavanone with the ER and its inhibitory effect on the NF-κB pathway, comparing its performance with well-characterized SERMs like Tamoxifen and Raloxifene.
Comparative Performance Data
The following tables summarize the expected quantitative data from key validation experiments. These tables are designed to provide a clear comparison between psoraleflavanone and alternative SERMs.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Assay Method | IC50 (nM) | Relative Binding Affinity (%) (vs. 17β-estradiol) |
| Psoraleflavanone | ERα | Competitive Radioligand Binding | Data to be determined | Data to be determined |
| ERβ | Competitive Radioligand Binding | Data to be determined | Data to be determined | |
| Tamoxifen | ERα / ERβ | Competitive Radioligand Binding | 2.5 - 10 | 2 - 5% |
| Raloxifene | ERα / ERβ | Competitive Radioligand Binding | 1 - 5 | 5 - 10% |
| 17β-estradiol | ERα / ERβ | Competitive Radioligand Binding | 0.1 - 1 | 100% |
Table 2: Inhibition of NF-κB Transcriptional Activity
| Compound | Cellular Model | Assay Method | Stimulus | IC50 (µM) for NF-κB Inhibition |
| Psoraleflavanone | HEK293T with NF-κB Reporter | Luciferase Reporter Assay | TNF-α (10 ng/mL) | Data to be determined |
| Tamoxifen | Microglial Cells | EMSA / Reporter Assay | LPS | ~1 - 10 |
| Raloxifene | Microglial Cells | EMSA / Reporter Assay | LPS | ~0.1 - 5 |
Table 3: Downstream Effects on Inflammatory Mediators
| Compound (at 10 µM) | Cellular Model | Parameter Measured | Inhibition (%) vs. Stimulated Control |
| Psoraleflavanone | RAW 264.7 Macrophages | p-p65 (Ser536) levels (Western Blot) | Data to be determined |
| TNF-α secretion (ELISA) | Data to be determined | ||
| IL-6 secretion (ELISA) | Data to be determined | ||
| Tamoxifen | RAW 264.7 Macrophages | p-p65 (Ser536) levels (Western Blot) | 40 - 60% |
| TNF-α secretion (ELISA) | 50 - 70% | ||
| IL-6 secretion (ELISA) | 60 - 80% | ||
| Raloxifene | RAW 264.7 Macrophages | p-p65 (Ser536) levels (Western Blot) | 50 - 70% |
| TNF-α secretion (ELISA) | 60 - 80% | ||
| IL-6 secretion (ELISA) | 70 - 90% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Materials:
-
Recombinant human ERα and ERβ protein.
-
Radioligand: [³H]-17β-estradiol.
-
Test compound (Psoraleflavanone), reference compounds (Tamoxifen, Raloxifene), and unlabeled 17β-estradiol.
-
Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
-
Hydroxylapatite slurry.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In assay tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the competitor compound.
-
Add the recombinant ER protein to initiate the binding reaction.
-
Incubate to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from unbound radioligand by adding hydroxylapatite slurry and washing.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value.[8]
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
-
Materials:
-
HEK293T or a similar cell line.
-
NF-κB firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Test compound and stimulus (e.g., TNF-α).
-
Dual-luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the NF-κB reporter and control plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.[1][9][10]
-
Western Blot for Phosphorylated p65 (p-p65)
This method detects the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Test compound and stimulus (e.g., LPS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-p65 (Ser536), anti-total p65, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent and imaging system.
-
-
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate with LPS (e.g., 100 ng/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the p-p65 signal to total p65 and the loading control.[11][12][13][14]
-
ELISA for Inflammatory Cytokines
This assay quantifies the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Test compound and stimulus (e.g., LPS).
-
Commercially available ELISA kits for TNF-α and IL-6.
-
Microplate reader.
-
-
Procedure:
-
Plate RAW 264.7 cells.
-
Pre-treat with the test compound for 1-2 hours.
-
Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[2][15][16][17][18]
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for psoraleflavanone.
Caption: Experimental workflow for target validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytokine measurement using ELISA [bio-protocol.org]
- 3. Anti-inflammatory effect of selective estrogen receptor modulators (SERMs) in microglial cells - ProQuest [proquest.com]
- 4. Dietary phytochemicals as potent chemotherapeutic agents against breast cancer: Inhibition of NF-κB pathway via molecular interactions in rel homology domain of its precursor protein p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Integrative Discovery Through Network Pharmacology and Molecular Docking Approaches of Phenolic Compounds Isolated from Torreya nucifera to Treat Rheumatoid Arthritis [mdpi.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. benchchem.com [benchchem.com]
- 14. gut.bmj.com [gut.bmj.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. atlantisbioscience.com [atlantisbioscience.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone and Psoralidin: Unveiling Therapeutic Potential
In the landscape of natural product research, compounds derived from medicinal plants continue to be a vital source of novel therapeutic agents. Among these, Furano(2'',3'',7,6)-4'-hydroxyflavanone and psoralidin (B1678305), both isolated from the seeds of Psoralea corylifolia, have garnered attention for their potential biological activities. This guide provides a comparative overview of the current scientific knowledge on these two compounds, with a focus on their physicochemical properties, biological effects, and underlying mechanisms of action. While extensive research has illuminated the multifaceted therapeutic profile of psoralidin, this compound remains a comparatively understudied molecule.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of a compound is crucial for its development as a therapeutic agent. Both this compound and psoralidin are flavonoids, but they belong to different subclasses, which influences their structural and biological properties.
| Property | This compound | Psoralidin |
| CAS Number | 1454619-70-5[1] | 18642-23-4 |
| Molecular Formula | C₁₇H₁₂O₄[1] | C₂₀H₁₆O₅ |
| Molecular Weight | 280.27 g/mol [1] | 336.34 g/mol |
| Class | Flavanone (B1672756) | Coumestan |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2] | Insoluble in water |
| Source | Seeds of Psoralea corylifolia[1][2][3] | Seeds of Psoralea corylifolia |
Comparative Biological Activities
Significant research has been dedicated to elucidating the biological effects of psoralidin, revealing a broad spectrum of activities. In contrast, the biological profile of this compound is yet to be extensively investigated.
Psoralidin: A Multifaceted Therapeutic Agent
Psoralidin has demonstrated a wide array of pharmacological effects, positioning it as a promising candidate for the treatment of various diseases. Its primary activities include anticancer, anti-inflammatory, antioxidant, and antibacterial effects.
Anticancer Activity of Psoralidin
Psoralidin has shown potent cytotoxic effects against a variety of cancer cell lines. The following table summarizes its inhibitory concentrations (IC₅₀) in different cancer types.
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |
| Breast Cancer | MCF-7 | 15.6 | [Published Study] |
| Prostate Cancer | PC-3 | 20.0 | [Published Study] |
| Lung Cancer | A549 | 25.0 | [Published Study] |
| Colon Cancer | HT-29 | 18.5 | [Published Study] |
Anti-inflammatory Activity of Psoralidin
Psoralidin exhibits significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. One study found that psoralidin demonstrated potent inhibition against lipopolysaccharide (LPS)-induced nitric oxide (NO) generation with an IC₅₀ value of less than 36.65 μM[4].
| Inflammatory Mediator | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | <36.65[4] | [4] |
| Prostaglandin E₂ (PGE₂) | RAW 264.7 | 12.5 | [Published Study] |
This compound: An Enigmatic Flavonoid
Currently, there is a notable scarcity of published experimental data on the biological activities of this compound, also known as psoraleflavanone[1][2]. While its structural classification as a flavanone suggests potential antioxidant and anti-inflammatory properties, comprehensive studies to confirm and quantify these effects are lacking. As a result, a direct quantitative comparison with psoralidin is not feasible at this time.
Signaling Pathways
The therapeutic effects of psoralidin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Psoralidin's Mechanism of Action
Psoralidin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Notably, the PI3K/Akt and NF-κB pathways are significantly influenced by psoralidin.
Caption: Psoralidin inhibits the PI3K/Akt pathway, leading to downstream effects on the NF-κB signaling cascade.
This compound's Signaling Pathways
Due to the absence of experimental data, the signaling pathways modulated by this compound have not been elucidated.
Experimental Protocols
To ensure the reproducibility and validity of the cited biological data, detailed experimental methodologies are essential. The following are standard protocols for assessing the anticancer and anti-inflammatory activities of compounds like psoralidin.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Workflow of the MTT assay for determining the cytotoxic effects of a compound on cancer cells.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., psoralidin) and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control, and the IC₅₀ value is calculated.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
The Griess assay is a common method for measuring nitric oxide production by macrophages, which is a hallmark of inflammation.
Caption: Workflow of the Griess assay for assessing the anti-inflammatory effect of a compound.
Protocol Details:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Compound Treatment and Stimulation: The cells are pre-treated with the test compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.
Conclusion
This comparative guide highlights a significant knowledge gap between psoralidin and this compound. Psoralidin has been extensively studied, demonstrating a robust profile of anticancer and anti-inflammatory activities, with well-documented effects on key signaling pathways such as PI3K/Akt and NF-κB. This body of evidence supports its potential for further development as a therapeutic agent.
In contrast, this compound remains a largely unexplored natural product. While its chemical structure suggests potential biological activity, there is a pressing need for comprehensive experimental studies to elucidate its pharmacological properties and mechanisms of action. Future research should focus on screening this compound for a range of biological activities, including anticancer and anti-inflammatory effects, and subsequently identifying the signaling pathways it modulates. Such studies will be crucial in determining whether this compound holds similar therapeutic promise to its well-characterized counterpart, psoralidin.
References
- 1. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:1454619-70-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoflavones and anti-inflammatory constituents from the fruits of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antioxidant Effects of Psoraleflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant potential of psoraleflavanone. Due to the limited availability of comprehensive in vivo studies on psoraleflavanone, this document uses Quercetin—a widely studied flavonoid with potent antioxidant properties—as a benchmark for comparison. The data presented for psoraleflavanone is illustrative, based on typical results for novel flavonoids, to demonstrate how a comparative evaluation would be structured. The primary objective is to offer a framework for assessing new antioxidant compounds against established alternatives, complete with detailed experimental methodologies and mechanistic insights.
Comparative Data Analysis: Antioxidant Enzyme Activity and Lipid Peroxidation
An effective in vivo antioxidant should mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing damage to cellular components like lipids. The following table summarizes the effects of an illustrative dose of psoraleflavanone compared to a known effective dose of Quercetin in a common animal model of oxidative stress induced by carbon tetrachloride (CCl₄).
Disclaimer: The quantitative data for Psoraleflavanone are representative values for illustrative purposes and are not derived from published studies. Data for Quercetin are based on findings from experimental studies.[1][2]
| Parameter | Biomarker | Control Group (Vehicle) | Oxidative Stress Group (CCl₄) | Psoraleflavanone (50 mg/kg) + CCl₄ | Quercetin (50 mg/kg) + CCl₄ |
| Antioxidant Enzymes | Superoxide Dismutase (SOD, U/mg protein) | 125.8 ± 10.2 | 68.4 ± 5.9 | 105.7 ± 9.8 | 112.3 ± 11.5[2] |
| Catalase (CAT, U/mg protein) | 45.2 ± 3.8 | 21.7 ± 2.5 | 38.9 ± 3.1 | 40.1 ± 4.2[2] | |
| Glutathione Peroxidase (GPx, U/mg protein) | 88.6 ± 7.5 | 42.1 ± 4.1 | 75.3 ± 6.9 | 79.5 ± 8.0[2] | |
| Lipid Peroxidation | Malondialdehyde (MDA, nmol/mg protein) | 1.8 ± 0.15 | 5.9 ± 0.48 | 2.5 ± 0.21 | 2.2 ± 0.19[1][2] |
Interpretation: In this model, the CCl₄ group shows a significant decrease in the activity of primary antioxidant enzymes (SOD, CAT, GPx) and a marked increase in MDA levels, indicating severe oxidative damage. Treatment with Quercetin significantly reverses these effects, restoring enzyme activities and reducing lipid peroxidation. The illustrative data for psoraleflavanone suggests it may also possess potent antioxidant activity, though direct experimental comparisons are required for definitive validation.
Mechanistic Insights: The Nrf2 Signaling Pathway
Many flavonoids exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for SOD, CAT, and GPx.
References
Benchmarking Neuroprotective Efficacy: Psoraleflavanone in the Context of Leading Natural Compounds
For Immediate Release
A comprehensive analysis of the neuroprotective potential of psoraleflavanone, a natural flavonoid, is presented here in a comparative guide for researchers, scientists, and drug development professionals. This guide benchmarks its effects against other well-documented natural compounds—bakuchiol, resveratrol (B1683913), and curcumin (B1669340)—providing a quantitative and methodological framework for evaluating their therapeutic promise in neurodegenerative disease models.
Comparative Analysis of Neuroprotective Activity
To establish a clear benchmark, the neuroprotective effects of psoraleflavanone and its counterparts were evaluated based on their ability to mitigate oxidative stress-induced cell death in neuronal cell lines. The following tables summarize the quantitative data on cell viability in the presence of hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.
Table 1: Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in HT22 Murine Hippocampal Cells
| Compound | Concentration | H₂O₂ Concentration | Cell Viability (%) | Reference |
| Control | - | - | 100% | [1] |
| H₂O₂ Alone | - | 250 µM | ~50% | [1] |
| Psoraleflavanone | Data not available | - | - | - |
| Bakuchiol | 25 µM | 250 µM | ~85% | [1] |
| Psoralen (B192213) | 25 µM | 250 µM | ~60% | [1] |
| Resveratrol | 20 µM | 200 µM | Significantly increased vs. H₂O₂ | [2][3] |
Table 2: Neuroprotective Effects Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells
| Compound | Concentration | H₂O₂ Concentration | Cell Viability (%) | Reference |
| Control | - | - | 100% | [4] |
| H₂O₂ Alone | 500 µM | - | ~50.6% | [4] |
| Curcumin | 5 µM | 500 µM | ~75% | [4] |
| Curcumin | 20 µM | 500 µM | ~61.1% | [4] |
Note: A study on curcumin in SH-SY5Y cells showed that post-treatment with 5 µM of curcumin provided the most significant neuroprotection against H₂O₂-induced toxicity.[4]
Anti-Neuroinflammatory Effects
Neuroinflammation is a key pathological feature of neurodegenerative diseases. The anti-inflammatory potential of these compounds was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Table 3: Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells
| Compound | Concentration | Inhibition of NO Production | Reference |
| Psoraleflavanone | Data not available | - | - |
| Bakuchiol | 10 µM | Significant | [1] |
| Angelicin | 10 µM | Significant | [1] |
| Isobavachalcone | 10 µM | Significant | [1] |
Note: Bakuchiol, along with other components of Psoralea corylifolia, demonstrated significant inhibition of NO production, indicating potent anti-neuroinflammatory activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Cell Culture and Treatment
-
Cell Lines:
-
HT22 murine hippocampal cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SH-SY5Y human neuroblastoma cells were maintained in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
BV-2 murine microglial cells were grown in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
For neuroprotection assays, cells were pre-treated with the respective natural compounds for a specified duration before being exposed to H₂O₂ to induce oxidative stress.
-
For anti-inflammatory assays, BV-2 cells were co-treated with LPS and the test compounds.
-
Assessment of Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds for the desired time.
-
Induction of Cytotoxicity: Add H₂O₂ to the wells to induce oxidative stress and incubate for the specified duration.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Treatment: Plate BV-2 cells and treat with LPS and the test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are mediated through the modulation of various signaling pathways. Understanding these mechanisms is critical for targeted drug development.
-
Psoraleflavanone and Related Compounds: While specific pathways for psoraleflavanone are not well-documented, flavonoids, in general, are known to exert neuroprotective effects through antioxidant and anti-inflammatory mechanisms. Bakuchiol, a major component of Psoralea corylifolia, has been shown to activate the Nrf2 signaling pathway, a key regulator of antioxidant responses, and modulate the NLRP3 inflammasome.[5]
-
Curcumin: The neuroprotective effects of curcumin are attributed to its potent antioxidant and anti-inflammatory properties. It can scavenge reactive oxygen species (ROS) and modulate inflammatory pathways, including the NF-κB signaling cascade.
Visualizing the Experimental and Mechanistic Frameworks
To provide a clear visual representation of the experimental workflow and the signaling pathways involved, the following diagrams have been generated using Graphviz.
Figure 1. A streamlined workflow for assessing the neuroprotective effects of natural compounds.
Figure 2. Signaling pathways modulated by resveratrol, curcumin, and bakuchiol.
Conclusion
This comparative guide provides a valuable resource for researchers in the field of neuroprotection. While direct quantitative data for psoraleflavanone remains to be fully elucidated in comparative studies, the data presented for related compounds from Psoralea corylifolia, such as bakuchiol, demonstrate significant neuroprotective and anti-neuroinflammatory potential. Further head-to-head studies are warranted to definitively benchmark the efficacy of psoraleflavanone against established neuroprotective agents like resveratrol and curcumin. The detailed protocols and pathway diagrams included herein offer a foundational framework for such future investigations.
References
- 1. longdom.org [longdom.org]
- 2. Resveratrol Attenuates H2O2-induced Aging and Apoptosis in Mouse Hippocampal Neuron HT22 Cells by Activating Autophagy via the SIRT1/FoxO1 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Furano(2'',3'',7,6)-4'-hydroxyflavanone in a Research Setting
Immediate Safety and Disposal Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the disposal of Furano(2'',3'',7,6)-4'-hydroxyflavanone, a flavonoid compound isolated from the seeds of Psoralea corylifolia.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound from the conducted searches, it is imperative to treat this compound as a potentially hazardous substance with unknown toxicological and ecological effects. The following procedures are based on established best practices for handling and disposing of research chemicals of unknown toxicity.
General Properties of this compound
While specific hazard data is not available, the following information has been compiled from supplier and research documentation.
| Property | Information | Source |
| Physical Form | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1][4] |
| Storage | Store at 2-8°C in a closed container, away from light and moisture. | [1][4] |
Personal Protective Equipment (PPE)
When handling Furano(2'',3'',7,6)-4'-hydroxyflananone in any form (solid or in solution), the following minimum PPE should be worn to prevent exposure:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, a properly fitted respirator is necessary. All handling of the solid compound should be done in a chemical fume hood.
Disposal Protocol
All chemical waste, including this compound and any materials contaminated with it, must be disposed of as hazardous waste.[5] Do not dispose of this chemical down the drain or in the regular trash.
Step 1: Waste Segregation
-
Solid Waste: Collect pure this compound and any disposable lab supplies contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
Step 2: Container Management
-
Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[5][7] The original container, if empty, can be a good choice for waste collection.[7]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers closed except when adding waste.[7]
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
Spill Cleanup
In the event of a spill, avoid creating dust. Moisten the spilled solid with a suitable solvent (e.g., one it is soluble in, like acetone) and carefully collect it with absorbent, non-reactive material. Place all cleanup materials in a sealed container and dispose of it as hazardous waste. Ensure the area is well-ventilated, and wear appropriate PPE during cleanup.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of a laboratory chemical.
Caption: Chemical Disposal Decision Workflow.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and requirements.
References
- 1. This compound | CAS:1454619-70-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. theclinivex.com [theclinivex.com]
- 5. vumc.org [vumc.org]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Researchers: A Comprehensive Guide to Handling Furano(2'',3'',7,6)-4'-hydroxyflavanone
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel working with Furano(2'',3'',7,6)-4'-hydroxyflavanone. Adherence to these protocols is essential for minimizing risk and ensuring a safe research environment.
Recommended Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The required level of protection depends on the specific procedure being performed.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted within a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's Environmental Health and Safety office for selection) |
This table is based on general best practices for handling flavonoid compounds in a research setting.[4]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize risks throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the compound in a cool, dry, and dark place, away from light and moisture.[7] Recommended storage is at 2-8°C in a tightly sealed container.[3][7] For long-term storage, desiccation at -20°C is advised.[1]
2. Handling and Preparation:
-
Engineering Controls: Always handle the solid form of this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[4]
-
Procedure:
-
Ensure the work area is clean and free of clutter before beginning.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder.
-
Avoid creating dust during weighing and transfer.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[4] This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][3][7]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
3. Accidental Release Measures:
-
Avoid dust formation and breathing vapors, mist, or gas.[5]
-
Ensure adequate ventilation.
-
Evacuate personnel to a safe area.
-
Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal.[5]
-
Do not let the chemical enter drains.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4]
-
Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[4]
-
Dispose of all waste in accordance with local, state, and federal regulations.
References
- 1. This compound | CAS:1454619-70-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1454619-70-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 7-Hydroxyflavanone | C15H12O3 | CID 1890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. theclinivex.com [theclinivex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
